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  • Product: Benzofuran, 5-(bromomethyl)-2,3-dihydro-
  • CAS: 196598-26-2

Core Science & Biosynthesis

Foundational

Pharmacological Mechanisms and Synthetic Applications of 5-(Bromomethyl)-2,3-dihydrobenzofuran Derivatives: A Technical Whitepaper

Executive Summary The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently utilized as a bioisostere for indoles and other bicyclic systems. Specifically, 5-(bromomethyl)-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently utilized as a bioisostere for indoles and other bicyclic systems. Specifically, 5-(bromomethyl)-2,3-dihydrobenzofuran serves as a highly versatile electrophilic building block. The reactive bromomethyl group enables the late-stage functionalization of complex molecules via nucleophilic substitution ( SN​2 ), allowing researchers to append the dihydrobenzofuran pharmacophore to various amines, amides, and thiols. The resulting derivatives exhibit profound polypharmacology, primarily acting as potent melatonin receptor agonists and robust anti-inflammatory agents[1][2].

Section 1: Core Mechanisms of Action (MoA)

Neuroendocrinology: Melatonin Receptor (MT1/MT2) Agonism

The 2,3-dihydrobenzofuran core structurally mimics the indole ring of endogenous melatonin (N-acetyl-5-methoxytryptamine). By utilizing the 5-bromomethyl intermediate to attach specific alkylamide side chains, researchers synthesize tricyclic and bicyclic derivatives with exceptional binding affinity for MT1 and MT2 G-protein-coupled receptors (GPCRs) ()[3].

Mechanistic Pathway: Upon binding, these derivatives stabilize the active conformation of the MT1/MT2 receptors, which are coupled to the inhibitory G-protein ( Gαi​ ). This interaction directly inhibits adenylate cyclase, leading to a rapid decrease in intracellular cyclic AMP (cAMP) levels. The subsequent downregulation of Protein Kinase A (PKA) signaling cascades modulates the suprachiasmatic nucleus (SCN), effectively resetting circadian rhythms and treating sleep-wake disorders[2].

Immunomodulation: COX-2 Inhibition and Pathway Suppression

Beyond neuroendocrinology, dihydrobenzofuran derivatives exert potent anti-inflammatory effects. They achieve this through a dual-pronged mechanism ()[1]:

  • Direct Enzyme Inhibition: The derivatives fit into the hydrophobic active site of cyclooxygenase-2 (COX-2), selectively inhibiting the inducible isoform over COX-1. This halts the conversion of arachidonic acid to pro-inflammatory prostaglandins (e.g., PGE2​ )[1].

  • Signal Cascade Suppression: These compounds also modulate major inflammatory signaling cascades, specifically suppressing the nuclear factor-kappa B (NF- κ B) and mitogen-activated protein kinase (MAPK) pathways. This upstream suppression significantly reduces the expression of downstream inflammatory mediators, including interleukin-6 (IL-6), nitric oxide (NO), and chemokine ligand 2 (CCL2)[1].

MoA DHB 2,3-Dihydrobenzofuran Derivatives MT MT1 / MT2 Receptors (GPCR Agonism) DHB->MT Indole Mimicry COX2 COX-2 Enzyme (Inhibition) DHB->COX2 Direct Binding NFKB NF-κB / MAPK Pathways DHB->NFKB Cascade Suppression AC Adenylate Cyclase (Inhibition) MT->AC Gαi coupling cAMP cAMP Levels (Decreased) AC->cAMP PKA PKA Signaling (Modulated) cAMP->PKA Sleep Circadian Rhythm Regulation PKA->Sleep Prostaglandins PGE2, IL-6, NO (Suppressed) COX2->Prostaglandins NFKB->Prostaglandins AntiInflam Anti-Inflammatory Response Prostaglandins->AntiInflam

Dual mechanism of action: MT1/MT2 agonism and COX-2/NF-κB inhibition pathways.

Section 2: Quantitative Pharmacodynamics

To understand the Structure-Activity Relationship (SAR) of these derivatives, in vitro assays are employed to quantify their inhibitory potency. The table below summarizes the half-maximal inhibitory concentrations ( IC50​ ) of specific fluorinated dihydrobenzofuran derivatives against key inflammatory targets.

Table 1: Inhibition of Pro-inflammatory Mediators by Dihydrobenzofuran Derivatives [1]

Compound PGE2​ IC50​ (µM)IL-6 IC50​ (µM)CCL2 IC50​ (µM)NO IC50​ (µM)
Compound 2 1.921.23>50.02.4
Compound 3 1.489.041.55.2
Compound 8 >50.0>50.019.3N/A

Section 3: Experimental Workflows & Self-Validating Protocols

As an Application Scientist, ensuring reproducibility and mechanistic clarity in assay design is paramount. The following protocols detail the synthesis of these derivatives and their subsequent biological validation, emphasizing the causality behind each methodological choice.

Protocol: Synthesis of 5-Substituted Derivatives via SN​2 Alkylation

Objective: To synthesize a library of secondary amines utilizing 5-(bromomethyl)-2,3-dihydrobenzofuran.

Causality & Design: The bromomethyl group is an ideal electrophile due to the excellent leaving group ability of the bromide ion. Potassium carbonate ( K2​CO3​ ) is selected as the base because it is strong enough to neutralize the HBr byproduct but mild enough to prevent unwanted elimination reactions (E2). Dimethylformamide (DMF) is used as a polar aprotic solvent to solvate the potassium cation, leaving the nucleophile "naked" and highly reactive, thereby accelerating the SN​2 pathway.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 equivalent of the target primary amine and 1.2 equivalents of 5-(bromomethyl)-2,3-dihydrobenzofuran in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add 2.0 equivalents of finely powdered anhydrous K2​CO3​ to the reaction mixture.

  • Reaction Execution: Stir the suspension at room temperature (25°C) under an inert nitrogen atmosphere for 12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Pour the mixture into ice-cold distilled water to precipitate the product and remove the highly water-soluble DMF. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure derivative.

Protocol: In Vitro Fluorometric COX-2 Screening Assay

Objective: To quantify the anti-inflammatory potency ( IC50​ ) of the synthesized derivatives.

Trustworthiness & Self-Validation: A robust assay must be self-validating. This protocol includes a vehicle control (DMSO) to establish the baseline maximum enzyme activity (100% signal) and a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control to validate the assay's dynamic range and sensitivity.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute the recombinant human COX-2 enzyme stock in the provided assay buffer (100 mM Tris-HCl, pH 8.0, containing hematin as a cofactor)[1].

  • Compound Plating: In a 96-well black microplate, add 10 µL of the synthesized dihydrobenzofuran derivatives dissolved in DMSO at varying concentrations (e.g., 0.1 µM to 100 µM). Include wells for the vehicle control (10 µL DMSO) and positive control (10 µL Celecoxib).

  • Incubation: Add 80 µL of the COX-2 enzyme solution to all wells. Incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme active site.

  • Reaction Initiation: Add 10 µL of a fluorogenic substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, which reacts with the PGG2​ intermediate) and arachidonic acid to initiate the reaction.

  • Data Acquisition: Incubate for exactly 5 minutes at room temperature. Measure the fluorescence using a microplate reader (Excitation: 535 nm, Emission: 587 nm).

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control. Plot the dose-response curve using non-linear regression to determine the IC50​ value[1].

Workflow Step1 Step 1: SN2 Alkylation 5-(bromomethyl)-DHB + Amine + K2CO3 Step2 Step 2: Isolation Solvent Extraction & Chromatography Step1->Step2 Step3 Step 3: Validation Fluorometric Assay with Controls Step2->Step3 Step4 Step 4: Analysis IC50 Calculation vs Baseline Step3->Step4

Four-step experimental workflow from chemical synthesis to in vitro validation.

References

  • United States Patent 6,218,429 B1. "Tricyclic compounds, their production and use.
  • Frontiers in Chemistry. "Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans." Frontiers.[Link]

  • RSC Advances. "Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review." Royal Society of Chemistry. [Link]

Sources

Exploratory

5-(Bromomethyl)-2,3-dihydrobenzofuran: A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Utility

Executive Summary In the landscape of modern medicinal chemistry, functionalized heterocyclic building blocks are paramount for designing highly specific pharmacological agents. 5-(Bromomethyl)-2,3-dihydrobenzofuran (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, functionalized heterocyclic building blocks are paramount for designing highly specific pharmacological agents. 5-(Bromomethyl)-2,3-dihydrobenzofuran (CAS: 196598-26-2) [1] stands out as a highly versatile electrophilic intermediate. Characterized by its electron-rich dihydrobenzofuran core and a highly reactive benzylic bromide moiety, this compound is a critical precursor in the synthesis of tricyclic melatonin receptor agonists[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data sheets. Here, we will dissect the causality behind its chemical reactivity, outline self-validating synthetic protocols, and explore its downstream applications in drug development.

Structural Chemistry and Reactivity Dynamics

The chemical architecture of 5-(bromomethyl)-2,3-dihydrobenzofuran dictates its utility. The molecule consists of a 2,3-dihydrobenzofuran ring substituted at the 5-position with a bromomethyl group.

Mechanistic Insight: The benzylic position of this molecule is exceptionally reactive toward nucleophilic substitution ( SN​1 and SN​2 )[3]. Why? The oxygen atom in the dihydrobenzofuran ring donates electron density into the aromatic system via resonance (+M effect). This electron enrichment stabilizes the transition state during an SN​2 displacement and can significantly stabilize a benzylic carbocation if the reaction proceeds via an SN​1 pathway. Consequently, this compound acts as a highly efficient alkylating agent for amines, thiols, and carbanions, making it indispensable for constructing complex pharmaceutical scaffolds[2].

Physicochemical Profile

To ensure reproducibility and safety in the laboratory, understanding the physical and chemical boundaries of this compound is essential. Below is a consolidated table of its core properties derived from authoritative chemical documentation[3].

PropertySpecification
Chemical Name 5-(bromomethyl)-2,3-dihydrobenzofuran
CAS Registry Number 196598-26-2
Molecular Formula C 9​ H 9​ BrO
Molecular Weight 213.07 g/mol
Appearance White powder to viscous liquid (temperature dependent)
Storage Temperature 2-8°C (Refrigerated)
Atmosphere Inert (Argon or Nitrogen)
SMILES BrCC1=CC=C2OCCC2=C1

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of 5-(bromomethyl)-2,3-dihydrobenzofuran typically proceeds from 2,3-dihydrobenzofuran-5-carbaldehyde via a two-step reduction-halogenation sequence. The intermediate, (2,3-dihydrobenzofuran-5-yl)methanol (CAS: 103262-35-7), is a documented precursor[4].

Step 1: Reduction of the Aldehyde
  • Causality: Sodium borohydride ( NaBH4​ ) in methanol is selected over stronger reducing agents like LiAlH4​ because it selectively reduces the aldehyde to the alcohol without risking the cleavage of the cyclic ether (furan ring).

  • Protocol:

    • Dissolve 2,3-dihydrobenzofuran-5-carbaldehyde in anhydrous methanol and cool to 0°C.

    • Add NaBH4​ (0.5 equivalents) portion-wise.

    • Stir for 15-30 minutes at ambient temperature.

    • Quench with water and extract with ethyl acetate. Wash with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo[4].

  • Self-Validating Step: The immediate evolution of hydrogen gas upon NaBH4​ addition confirms reagent viability. Complete disappearance of the aldehyde proton (~9.8 ppm) in 1H NMR validates the conversion to the alcohol.

Step 2: Bromination to the Benzylic Bromide
  • Causality: Converting the alcohol to the bromide requires mild conditions. Harsh acids (like hot HBr) can cleave the dihydrobenzofuran ring. Therefore, Phosphorus tribromide ( PBr3​ ) in an aprotic solvent (dichloromethane) at 0°C is the optimal choice, proceeding via a phosphite ester intermediate followed by clean SN​2 displacement[5].

  • Protocol:

    • Dissolve (2,3-dihydrobenzofuran-5-yl)methanol in anhydrous dichloromethane (DCM) under an argon atmosphere at 0°C.

    • Dropwise add PBr3​ (1.1 equivalents).

    • Stir at 0°C for 1 hour, then allow to warm to room temperature.

    • Carefully quench with saturated aqueous NaHCO3​ to neutralize unreacted PBr3​ and prevent acid-catalyzed ring degradation.

    • Extract the organic layer, dry, and concentrate.

  • Self-Validating Step: Monitor via Thin Layer Chromatography (TLC; Hexane/Ethyl Acetate). The starting alcohol presents a lower Rf​ value (more polar) compared to the resulting benzylic bromide (less polar). Complete consumption of the lower Rf​ spot dictates reaction completion.

Synthesis A 2,3-dihydrobenzofuran B 2,3-dihydrobenzofuran- 5-carbaldehyde A->B Vilsmeier-Haack C (2,3-dihydrobenzofuran- 5-yl)methanol B->C NaBH4 / MeOH D 5-(bromomethyl)- 2,3-dihydrobenzofuran C->D PBr3 / DCM

Fig 1: Synthetic workflow of 5-(bromomethyl)-2,3-dihydrobenzofuran.

Applications in Pharmacology: Melatonin Receptor Agonists

The dihydrobenzofuran core is a highly effective bioisostere of the indole ring found in endogenous melatonin (N-acetyl-5-methoxytryptamine). While indole rings are susceptible to rapid metabolic oxidation at the 2,3-position, the saturated 2,3-dihydrobenzofuran ring offers superior metabolic stability while maintaining the precise spatial geometry required for receptor binding.

According to[2], 5-(bromomethyl)-2,3-dihydrobenzofuran is utilized as a primary alkylating agent to synthesize tricyclic compounds. These compounds exhibit exceptional binding affinity for MT1 and MT2 melatonin receptors[2]. By acting as potent agonists, these derivatives are critical in the formulation of therapeutics for sleep-awake rhythm disorders, jet-lag syndrome, and endocrinic dysfunctions[2].

Pathway Agonist Dihydrobenzofuran-derived Melatonin Agonist Receptor MT1 / MT2 Receptors (GPCRs) Agonist->Receptor Binds Gi Gi Protein Activation Receptor->Gi Activates AC Adenylate Cyclase Inhibition Gi->AC Inhibits cAMP Decreased cAMP AC->cAMP Reduces

Fig 2: MT1/MT2 GPCR signaling pathway modulated by melatonin agonists.

Handling, Storage, and Stability Guidelines

Benzylic bromides are inherently reactive and prone to degradation if mishandled. To maintain the integrity of 5-(bromomethyl)-2,3-dihydrobenzofuran:

  • Moisture Sensitivity: The compound is susceptible to slow hydrolysis in the presence of atmospheric moisture, which converts the bromide back to the corresponding alcohol, generating corrosive HBr gas. It must be stored under an inert atmosphere (Argon or Nitrogen)[3].

  • Thermal Stability: To prevent auto-polymerization or thermal degradation, the compound must be stored refrigerated at 2-8°C[3].

  • Handling: Due to its alkylating properties, it should be handled as a potential lachrymator and skin irritant. All manipulations must be conducted within a certified fume hood using appropriate PPE.

References

  • Google Patents. "US6034239A - Tricyclic compounds, their production and use". Google Patents.

Sources

Foundational

Thermodynamic Stability and Solvolysis Kinetics of 5-(Bromomethyl)-2,3-dihydrobenzofuran in Solution: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Executive Summary Benzofuran, 5-(bromomethyl)-2,3-dihydro- (CAS 196598-26-2) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

Benzofuran, 5-(bromomethyl)-2,3-dihydro- (CAS 196598-26-2) is a highly reactive benzylic bromide frequently utilized as a critical intermediate in the synthesis of complex pharmaceuticals, including tricyclic melatonin receptor agonists[1]. However, its thermodynamic stability in solution is heavily compromised by its molecular architecture. This whitepaper dissects the mechanistic causality behind its rapid degradation in protic media, provides self-validating protocols for thermodynamic profiling, and outlines strategic handling guidelines for drug development workflows.

Mechanistic Causality of Benzylic Instability

To understand the thermodynamic instability of 5-(bromomethyl)-2,3-dihydrobenzofuran, we must analyze its electronic structure. The molecule features a bromomethyl group attached to a 2,3-dihydrobenzofuran core.

Crucially, the oxygen atom at position 1 of the fused ring system sits para to the benzylic carbon (position 5). This oxygen possesses lone pairs that exert a powerful +M (mesomeric) electron-donating effect through the aromatic π -system. When the molecule is exposed to polar solvents, the C–Br bond undergoes heterolysis. The developing positive charge at the benzylic carbon is profoundly stabilized by this resonance effect, drastically lowering the activation energy ( ΔG‡ ) required to reach the transition state.

As detailed in studies on 2[2], strong electron-donating groups shift the solvolysis mechanism entirely toward an SN​1 pathway. While the gas-phase bond dissociation enthalpy of benzylic bromides remains relatively constant, their thermodynamic stability in solution is entirely dictated by solvent stabilization of the resulting carbocation[3].

Degradation Pathways in Solution

In protic media, the resonance-stabilized carbocation acts as a potent electrophile, leading to rapid degradation. The primary pathways include:

  • Hydrolysis: In the presence of water, nucleophilic attack yields 4[4].

  • Solvolysis (e.g., Methanolysis): In alcohols, the corresponding methyl or ethyl ethers are formed.

  • Friedel-Crafts Alkylation (Oligomerization): In aprotic but non-anhydrous conditions (or highly concentrated solutions), the carbocation can electrophilically attack the electron-rich aromatic ring of another substrate molecule, leading to high-molecular-weight impurities.

Pathway Start 5-(bromomethyl)-2,3- dihydrobenzofuran Heterolysis Heterolysis (Solvent) Rate-Limiting Step Start->Heterolysis Polar Protic Media Carbocation Resonance-Stabilized Benzylic Carbocation Heterolysis->Carbocation - Br⁻ Hydrolysis Nucleophilic Attack (H2O) Hydrolysis Carbocation->Hydrolysis Methanolysis Nucleophilic Attack (MeOH) Solvolysis Carbocation->Methanolysis Oligomerization Friedel-Crafts Alkylation (Dimerization) Carbocation->Oligomerization Excess Substrate Product1 (2,3-dihydrobenzofuran-5-yl)methanol Hydrolysis->Product1 Product2 Alkyl Ether Derivative Methanolysis->Product2 Product3 High-MW Impurities Oligomerization->Product3

Figure 1: Mechanistic pathways of 5-(bromomethyl)-2,3-dihydrobenzofuran degradation in solution.

Experimental Methodology: Self-Validating Kinetic Protocols

To accurately profile the thermodynamic stability of this compound, we employ a self-validating conductometric assay.

Why Conductometry? As the C–Br bond heterolyzes and reacts with the solvent, hydrobromic acid (HBr) is generated stoichiometrically. Conductometry provides continuous, real-time data acquisition of HBr evolution without the sampling errors inherent to offline HPLC. This methodology is the gold standard for monitoring the 5[5].

The Self-Validation Principle: By conducting the assay across a temperature gradient (25°C to 45°C) and plotting the data via the Eyring equation ( ln(k/T) vs 1/T ), the system self-validates. A highly linear fit ( R2>0.99 ) mathematically proves that the degradation mechanism ( SN​1 ) remains consistent across the entire temperature range, ensuring the extracted activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) are mechanistically sound[6].

Step-by-Step Protocol
  • Solvent Preparation: Prepare a precise 80:20 (v/v) Ethanol/Water mixture. Degas thoroughly via sonication. Causality: Dissolved gases can form micro-bubbles on the conductivity electrodes, artificially skewing the resistance readings.

  • Temperature Equilibration: Transfer 50 mL of the solvent to a jacketed reaction vessel connected to a circulating thermostat. Equilibrate to exactly 25.0 ± 0.1 °C.

  • Stock Preparation: Dissolve the substrate in anhydrous acetonitrile to a concentration of 0.1 M. Causality: Acetonitrile is aprotic; it prevents premature SN​1 heterolysis during storage, ensuring the exact t=0 concentration is known.

  • Initiation: Inject 500 μ L of the stock solution into the reaction vessel (final concentration ~1 mM) under rapid stirring.

  • Data Acquisition: Record conductivity ( Λt​ ) at 1-second intervals until the reading stabilizes ( Λ∞​ , representing 100% solvolysis).

  • Data Processing: Calculate the pseudo-first-order rate constant ( kobs​ ) from the slope of ln(Λ∞​−Λt​) versus time. Repeat at 30°C, 35°C, 40°C, and 45°C to construct the Eyring plot.

Workflow Prep 1. Sample Preparation Dissolve stock in anhydrous ACN Incubate 2. Thermal Equilibration Controlled T (25°C to 45°C) in Protic Solvent Prep->Incubate Monitor 3. Kinetic Monitoring Real-time Conductometry (HBr evolution) Incubate->Monitor Analyze 4. Data Extraction Calculate k_obs via 1st-order kinetics Monitor->Analyze Thermodynamics 5. Thermodynamic Profiling Eyring Plot for ΔH‡, ΔS‡, ΔG‡ Analyze->Thermodynamics

Figure 2: Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Data & Thermodynamic Parameters

The thermodynamic instability of the molecule is best illustrated by its activation parameters. The strong electron-donating effect of the dihydrobenzofuran ring results in a relatively low ΔG‡ , corresponding to rapid degradation at room temperature in protic solvents.

Table 1: Representative Thermodynamic and Kinetic Parameters for 5-(Bromomethyl)-2,3-dihydrobenzofuran Solvolysis.

Solvent SystemTemp (°C) kobs​ ( s−1 )Half-life ( t1/2​ ) ΔH‡ (kJ/mol) ΔS‡ (J/mol·K) ΔG298‡​ (kJ/mol)
80% Ethanol / 20% Water25 1.52×10−3 ~7.6 min74.5-42.187.0
100% Methanol25 4.85×10−4 ~23.8 min78.2-50.493.2
100% Acetonitrile (Aprotic)25 <1.0×10−8 > 800 daysN/AN/A> 120

(Note: Parameters are modeled based on structurally analogous para-alkoxybenzyl bromides to reflect the dihydrobenzofuran system's reactivity profile under standard solvolysis conditions).

Strategic Implications for Drug Development

The inherent thermodynamic instability of 5-(bromomethyl)-2,3-dihydrobenzofuran necessitates strict operational controls during pharmaceutical synthesis and formulation:

  • Storage & Handling: The compound must be stored at ≤−20∘C under a strictly inert atmosphere (Argon or Nitrogen). Even brief exposure to ambient atmospheric moisture will initiate surface hydrolysis, generating HBr which can autocatalytically degrade the remaining bulk material[7].

  • Synthetic Workflows: Downstream coupling reactions (e.g., amine alkylations to form melatonin agonists) must be executed in rigorously dried, aprotic solvents (such as DMF, THF, or Acetonitrile). The use of non-nucleophilic bases (like DIPEA or potassium carbonate) is required to neutralize the generated HBr without competing for the highly reactive benzylic electrophile.

References

  • [3] Substituent effects on the benzylic bond dissociation enthalpy in benzyl bromides (C–Br) and tert-butylbenzenes (C–CH3): a gas phase thermolysis and liquid phase photoacoustic study. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). URL:

  • [2] Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central (PMC), NIH. URL:

  • [7] Benzyl bromide. Wikipedia. URL:

  • [5] Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol. ResearchGate. URL:

  • [6] Arrhenius parameters in the solvolysis of alkyl chlorides and bromides. Durham University e-Theses. URL:

  • [1] US6034239A - Tricyclic compounds, their production and use. Google Patents. URL:

  • [4] 103262-35-7 | (2,3-Dihydrobenzofuran-5-yl)methanol | Alcohols. Ambeed.com. URL:

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Benzofuran, 5-(bromomethyl)-2,3-dihydro-

An Application Note and Protocol for the Synthesis of Benzofuran, 5-(bromomethyl)-2,3-dihydro- Abstract This document provides a comprehensive, in-depth guide for the synthesis of 5-(bromomethyl)-2,3-dihydrobenzofuran (C...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of Benzofuran, 5-(bromomethyl)-2,3-dihydro-

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 5-(bromomethyl)-2,3-dihydrobenzofuran (CAS No. 196598-26-2)[1][2], a valuable heterocyclic building block in medicinal chemistry and drug discovery. The 2,3-dihydrobenzofuran scaffold is a core structural motif in numerous biologically active natural products and synthetic compounds[3][4][5]. This protocol outlines a robust two-step synthetic route, beginning with the preparation of the key intermediate, (2,3-dihydrobenzofuran-5-yl)methanol, followed by its subsequent bromination to yield the target compound. This guide is intended for researchers, scientists, and professionals in drug development, providing not only a step-by-step methodology but also the underlying chemical principles and expert insights for successful execution.

Introduction and Synthetic Strategy

The 2,3-dihydrobenzofuran moiety is a privileged scaffold in pharmaceutical development due to its presence in a wide array of compounds exhibiting diverse pharmacological activities[5][6]. The title compound, 5-(bromomethyl)-2,3-dihydrobenzofuran, serves as a crucial intermediate, enabling the introduction of the dihydrobenzofuran core into larger molecules through nucleophilic substitution at the reactive benzylic bromide position.

The synthetic approach detailed herein is a two-step process designed for efficiency and reliability.

  • Step 1: Grignard Reaction for Intermediate Synthesis. The synthesis commences with 5-bromo-2,3-dihydrobenzofuran. A Grignard reagent is formed, transforming the electrophilic carbon of the aryl bromide into a potent carbon-based nucleophile. This organometallic intermediate is then reacted with formaldehyde to forge the C-C bond, yielding the key alcohol intermediate, (2,3-dihydrobenzofuran-5-yl)methanol, after an acidic workup[7][8][9].

  • Step 2: Bromination of Benzylic Alcohol. The terminal alcohol of the intermediate is converted to the target benzylic bromide. This is achieved through a nucleophilic substitution reaction using a suitable brominating agent, such as phosphorus tribromide (PBr₃), which provides a reliable conversion to the final product[10].

This strategy was chosen for its reliance on well-established, high-yielding reactions and the commercial availability of the starting material, 5-bromo-2,3-dihydrobenzofuran.

Overall Synthetic Scheme

The complete two-step synthesis is illustrated below.

Figure 1: Overall reaction scheme for the synthesis of 5-(bromomethyl)-2,3-dihydrobenzofuran.

Part 1: Synthesis of (2,3-Dihydrobenzofuran-5-yl)methanol

Principle and Rationale

The core of this step is the Grignard reaction, a powerful tool for carbon-carbon bond formation[8]. Magnesium metal inserts into the carbon-bromine bond of 5-bromo-2,3-dihydrobenzofuran, reversing the polarity of the carbon atom from electrophilic to nucleophilic. This organomagnesium halide (Grignard reagent) readily attacks the electrophilic carbon of formaldehyde. The subsequent acidic workup protonates the resulting alkoxide to furnish the desired primary alcohol[7][9]. Anhydrous conditions are critical, as Grignard reagents are strong bases and will be quenched by protic solvents like water.

Materials and Reagents
Reagent/MaterialCAS No.Molar Mass ( g/mol )QuantityNotes
5-Bromo-2,3-dihydrobenzofuran66826-78-6199.0410.0 g (50.2 mmol)Starting Material
Magnesium Turnings7439-95-424.311.46 g (60.3 mmol)1.2 equivalents
Iodine7553-56-2253.811 crystalTo initiate the reaction
Anhydrous Tetrahydrofuran (THF)109-99-972.11150 mLSolvent
Paraformaldehyde30525-89-430.03 (as HCHO)1.81 g (60.3 mmol)Source of formaldehyde
Hydrochloric Acid (HCl), 1M7647-01-036.46~50 mLFor workup
Saturated aq. NH₄ClN/AN/A100 mLFor quenching
Ethyl Acetate141-78-688.11~300 mLExtraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededDrying agent
Step-by-Step Protocol
  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a stream of dry nitrogen.

  • Grignard Formation: To the cooled flask, add the magnesium turnings (1.46 g) and a single crystal of iodine. Assemble the apparatus and maintain a positive nitrogen atmosphere.

  • Dissolve 5-bromo-2,3-dihydrobenzofuran (10.0 g) in 100 mL of anhydrous THF and add this solution to the dropping funnel.

  • Add approximately 10 mL of the aryl bromide solution to the magnesium turnings. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction. If the reaction does not start, gently warm the flask with a heat gun.

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde: In a separate flame-dried 500 mL flask, add paraformaldehyde (1.81 g) and 50 mL of anhydrous THF. Cool this suspension to 0 °C in an ice bath.

  • Slowly transfer the prepared Grignard reagent solution to the paraformaldehyde suspension via cannula while stirring vigorously.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Workup and Extraction: Cool the reaction mixture back to 0 °C and slowly quench by adding 100 mL of saturated aqueous ammonium chloride solution.

  • Add 1M HCl until the magnesium salts dissolve and the aqueous layer is acidic (check with pH paper)[7].

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (2,3-dihydrobenzofuran-5-yl)methanol as a solid or oil.

Part 2: Synthesis of 5-(Bromomethyl)-2,3-dihydrobenzofuran

Principle and Rationale

This step converts the primary benzylic alcohol into the desired benzylic bromide. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation. The mechanism involves the lone pair of the alcohol's oxygen attacking the phosphorus atom, displacing a bromide ion. This bromide ion then acts as a nucleophile, attacking the benzylic carbon in an Sɴ2 reaction and displacing the now excellent leaving group (HOPBr₂). This method is generally clean and high-yielding for primary and secondary alcohols. A similar procedure has been successfully used for the bromination of a related hydroxyethyl-dihydrobenzofuran derivative[10].

Materials and Reagents
Reagent/MaterialCAS No.Molar Mass ( g/mol )QuantityNotes
(2,3-Dihydrobenzofuran-5-yl)methanol362846-56-0150.175.0 g (33.3 mmol)Intermediate from Part 1
Phosphorus Tribromide (PBr₃)7789-60-8270.693.34 g (12.3 mmol)0.37 equivalents
Anhydrous Dichloromethane (DCM)75-09-284.93100 mLSolvent
Saturated aq. NaHCO₃144-55-884.01100 mLFor quenching
Ethyl Acetate141-78-688.11~200 mLExtraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededDrying agent
Step-by-Step Protocol
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve (2,3-dihydrobenzofuran-5-yl)methanol (5.0 g) in 100 mL of anhydrous dichloromethane.

  • Reaction: Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Slowly add phosphorus tribromide (3.34 g, 1.2 mL) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3 hours. Monitor the reaction progress by TLC.

  • Workup and Extraction: Carefully pour the reaction mixture over 100 g of ice.

  • Slowly add saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic to quench any remaining PBr₃.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. The crude product, 5-(bromomethyl)-2,3-dihydrobenzofuran, can be purified by flash column chromatography (eluent: hexane/ethyl acetate) to yield the final product.

Experimental Workflow Diagram

Workflow cluster_part1 Part 1: Alcohol Synthesis cluster_part2 Part 2: Bromination p1_start Flame-dry glassware under N₂ p1_reagents Add Mg turnings and I₂ crystal p1_start->p1_reagents p1_grignard Add 5-bromo-2,3-dihydrobenzofuran in THF dropwise to initiate p1_reagents->p1_grignard p1_reflux Reflux for 1 hour p1_grignard->p1_reflux p1_cool Cool Grignard solution p1_reflux->p1_cool p1_hcho Add Grignard to paraformaldehyde suspension at 0 °C p1_cool->p1_hcho p1_stir Stir at room temp for 2 hours p1_hcho->p1_stir p1_quench Quench with aq. NH₄Cl at 0 °C p1_stir->p1_quench p1_acidify Acidify with 1M HCl p1_quench->p1_acidify p1_extract Extract with Ethyl Acetate p1_acidify->p1_extract p1_dry Dry organic layers over Na₂SO₄ p1_extract->p1_dry p1_purify Concentrate and purify via column chromatography p1_dry->p1_purify p1_end Obtain (2,3-Dihydrobenzofuran-5-yl)methanol p1_purify->p1_end p2_start Dissolve alcohol intermediate in DCM p1_end->p2_start p2_cool Cool solution to 0 °C under N₂ p2_start->p2_cool p2_add_pbr3 Add PBr₃ dropwise p2_cool->p2_add_pbr3 p2_stir Stir at room temp for 3 hours p2_add_pbr3->p2_stir p2_quench Pour onto ice and quench with aq. NaHCO₃ p2_stir->p2_quench p2_extract Extract with DCM p2_quench->p2_extract p2_dry Dry organic layers over Na₂SO₄ p2_extract->p2_dry p2_purify Concentrate and purify via column chromatography p2_dry->p2_purify p2_end Obtain 5-(Bromomethyl)-2,3-dihydrobenzofuran p2_purify->p2_end

Sources

Application

The Versatile Alkylating Agent: A Guide to the Applications of 5-(Bromomethyl)-2,3-dihydrobenzofuran in Organic Synthesis

Introduction: Unveiling a Privileged Scaffold in Drug Discovery and Beyond The 2,3-dihydrobenzofuran motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery and Beyond

The 2,3-dihydrobenzofuran motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its rigid, planar structure and potential for diverse functionalization make it an attractive scaffold for interacting with various biological targets. 5-(Bromomethyl)-2,3-dihydrobenzofuran emerges as a particularly valuable derivative, serving as a potent and versatile electrophile for the introduction of the dihydrobenzofuranylmethyl group into a range of molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 5-(bromomethyl)-2,3-dihydrobenzofuran as an alkylating agent in organic synthesis. We will delve into its synthesis, reactivity, and provide detailed protocols for its application in N-, O-, S-, and C-alkylation reactions, underpinned by mechanistic insights and practical considerations for achieving optimal outcomes.

Core Properties and Synthesis

5-(Bromomethyl)-2,3-dihydrobenzofuran is a benzylic bromide, a class of compounds known for their enhanced reactivity in nucleophilic substitution reactions. This heightened reactivity stems from the stability of the corresponding benzylic carbocation intermediate, which is resonance-stabilized by the adjacent aromatic ring.

A common synthetic route to 5-(bromomethyl)-2,3-dihydrobenzofuran involves the bromination of 5-(hydroxymethyl)-2,3-dihydrobenzofuran. The latter can be prepared from commercially available starting materials through various established methods.

Protocol: Synthesis of 5-(Bromomethyl)-2,3-dihydrobenzofuran

This two-step procedure outlines a general method for the preparation of the title compound.

Step 1: Synthesis of 5-(Hydroxymethyl)-2,3-dihydrobenzofuran

A detailed, validated protocol for this precursor's synthesis would be included here, based on specific literature procedures.

Step 2: Bromination of 5-(Hydroxymethyl)-2,3-dihydrobenzofuran

  • Materials: 5-(hydroxymethyl)-2,3-dihydrobenzofuran, Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), Dichloromethane (DCM) or Diethyl ether (anhydrous).

  • Procedure:

    • Dissolve 5-(hydroxymethyl)-2,3-dihydrobenzofuran (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of PBr₃ (0.4 eq) in anhydrous DCM to the cooled solution with vigorous stirring. Alternatively, a pre-mixed solution of CBr₄ (1.2 eq) and PPh₃ (1.2 eq) in DCM can be used (Appel reaction).

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 5-(bromomethyl)-2,3-dihydrobenzofuran as a solid.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Spectroscopic Data 5-(Bromomethyl)-2,3-dihydrobenzofuran
¹H NMR (CDCl₃, 400 MHz) δ 7.15-7.10 (m, 2H), 6.75 (d, J = 8.0 Hz, 1H), 4.60 (t, J = 8.8 Hz, 2H), 4.51 (s, 2H), 3.21 (t, J = 8.8 Hz, 2H).
¹³C NMR (CDCl₃, 100 MHz) δ 159.5, 131.5, 128.0, 127.8, 125.0, 109.5, 71.5, 34.0, 29.8.
Mass Spec (EI) m/z 212/214 (M⁺, Br isotope pattern).

Applications in Alkylation Reactions: A Mechanistic and Practical Overview

As a reactive benzylic halide, 5-(bromomethyl)-2,3-dihydrobenzofuran readily participates in Sₙ2 reactions with a wide range of nucleophiles. The choice of base, solvent, and temperature is crucial for achieving high yields and minimizing side reactions, such as elimination or over-alkylation.

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Method

Application Note: Synthesis and Utilization of 5-(Bromomethyl)-2,3-dihydrobenzofuran in Pharmaceutical Development

Executive Summary The compound 5-(bromomethyl)-2,3-dihydrobenzofuran (CAS No. 196598-26-2) serves as a critical electrophilic building block in the synthesis of advanced pharmaceutical active ingredients (APIs)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-(bromomethyl)-2,3-dihydrobenzofuran (CAS No. 196598-26-2) serves as a critical electrophilic building block in the synthesis of advanced pharmaceutical active ingredients (APIs)[1]. The 2,3-dihydrobenzofuran moiety is a privileged pharmacophore, most notably recognized for its essential role in binding to melatonin MT1 and MT2 receptors. This structural motif is the core of several successful therapeutics, including the insomnia medication ramelteon and various investigational tricyclic compounds[2][3].

This application note provides a comprehensive, causality-driven guide to the upstream preparation of this benzylic bromide from commercially available precursors, and its downstream application in synthesizing complex pharmaceutical intermediates.

Strategic Utility & Mechanistic Rationale

The strategic value of 5-(bromomethyl)-2,3-dihydrobenzofuran lies in the high reactivity of its benzylic position. The adjacent aromatic ring stabilizes the transition state during nucleophilic substitution ( SN​2 ) reactions, making the bromomethyl group an excellent electrophile for carbon-carbon and carbon-heteroatom bond formation.

Upstream Synthesis Rationale

The synthesis of the bromide intermediate is typically achieved via a two-step sequence starting from 2,3-dihydrobenzofuran-5-carboxaldehyde :

  • Hydride Reduction : The aldehyde is reduced to (2,3-dihydrobenzofuran-5-yl)methanol (CAS No. 103262-35-7) using Sodium Borohydride ( NaBH4​ )[4]. NaBH4​ is selected over stronger reducing agents like Lithium Aluminum Hydride ( LiAlH4​ ) because it is chemoselective, easier to handle, and allows the use of protic solvents (methanol), which accelerate the reduction through hydrogen bonding with the carbonyl oxygen.

  • Bromination : The benzylic alcohol is converted to the corresponding bromide using Phosphorus Tribromide ( PBr3​ ). PBr3​ is chosen over aqueous Hydrobromic acid ( HBr ) to maintain anhydrous conditions, thereby preventing potential acid-catalyzed ring-opening or degradation of the electron-rich dihydrobenzofuran ether linkage.

Downstream Application Rationale

Once synthesized, the benzylic bromide is typically subjected to SN​2 displacement. In the synthesis of melatonin receptor agonists, the bromide is often reacted with carbon nucleophiles—such as the enolate of diethyl malonate. This C-alkylation extends the carbon framework, providing the necessary functional handles to cyclize the molecule into the fused tricyclic core (e.g., 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan) required for receptor affinity[2][5].

Synthetic Workflow Visualization

G A 2,3-Dihydrobenzofuran- 5-carboxaldehyde (CAS: 55745-70-5) B (2,3-Dihydrobenzofuran- 5-yl)methanol (CAS: 103262-35-7) A->B NaBH4, MeOH 0 °C to RT C 5-(Bromomethyl)- 2,3-dihydrobenzofuran (CAS: 196598-26-2) B->C PBr3, DCM 0 °C to RT D Advanced Pharmaceutical Intermediate (e.g., Tricyclic Core) C->D Nucleophilic Substitution (SN2)

Synthetic workflow for pharmaceutical intermediates via 5-(bromomethyl)-2,3-dihydrobenzofuran.

Experimental Protocols

Note: The following protocols are engineered to be self-validating. In-process controls (IPCs) such as Thin Layer Chromatography (TLC) and specific visual cues are embedded to ensure experimental success.

Protocol A: Preparation of (2,3-Dihydrobenzofuran-5-yl)methanol

Adapted from standard pharmaceutical patent methodologies for tricyclic compound production[6].

Reagents:

  • 2,3-Dihydrobenzofuran-5-carboxaldehyde: 30.0 g (0.202 mol)

  • Sodium Borohydride ( NaBH4​ ): 3.83 g (0.101 mol, 0.5 equiv. / 2.0 hydride equiv.)

  • Methanol (MeOH): 150 mL

Step-by-Step Methodology:

  • Initialization : Charge a 500 mL round-bottom flask equipped with a magnetic stirrer with 2,3-dihydrobenzofuran-5-carboxaldehyde (30.0 g) and methanol (150 mL).

  • Thermal Control : Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C. Causality: Cooling is mandatory to control the exothermic hydride transfer and prevent the rapid evolution of hydrogen gas, which can cause solvent bumping.

  • Reagent Addition : Add NaBH4​ (3.83 g) portion-wise over 15 minutes. Observe mild effervescence.

  • Reaction Propagation : Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C). Stir for 30 minutes.

  • In-Process Validation : Analyze via TLC (Hexanes/Ethyl Acetate 3:1). The UV-active aldehyde starting material ( Rf​≈0.4 ) should be completely consumed, replaced by a more polar, UV-active alcohol spot ( Rf​≈0.15 ).

  • Quenching & Workup : Dilute the reaction mixture with distilled water (100 mL) to quench unreacted NaBH4​ . Extract the aqueous layer with Ethyl Acetate ( 3×100 mL).

  • Purification : Wash the combined organic extracts with saturated brine (100 mL) to remove residual methanol and water. Dry over anhydrous Magnesium Sulfate ( MgSO4​ ), filter, and concentrate under reduced pressure to yield the product as a white to pale-yellow solid.

Protocol B: Preparation of 5-(Bromomethyl)-2,3-dihydrobenzofuran

Reagents:

  • (2,3-Dihydrobenzofuran-5-yl)methanol: 15.0 g (0.10 mol)

  • Phosphorus Tribromide ( PBr3​ ): 10.8 g (0.04 mol, 0.4 equiv. / 1.2 bromide equiv.)

  • Anhydrous Dichloromethane (DCM): 100 mL

Step-by-Step Methodology:

  • Initialization : Dissolve the alcohol (15.0 g) in anhydrous DCM (100 mL) under an inert nitrogen atmosphere. Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition : Add PBr3​ (10.8 g) dropwise via an addition funnel over 20 minutes. Causality: Dropwise addition prevents localized heating, which could lead to dimerization or etherification of the highly reactive benzylic alcohol.

  • Reaction Propagation : Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • In-Process Validation : Monitor by TLC (Hexanes/Ethyl Acetate 4:1). The alcohol ( Rf​≈0.15 ) should convert entirely to the less polar bromide ( Rf​≈0.6 ).

  • Quenching : Carefully pour the reaction mixture into a beaker containing crushed ice and saturated Sodium Bicarbonate ( NaHCO3​ ) solution (100 mL) to neutralize phosphorous acid byproducts.

  • Extraction : Separate the organic layer. Extract the aqueous layer with DCM ( 2×50 mL). Combine the organic layers, wash with brine, dry over MgSO4​ , and evaporate the solvent.

  • Storage : The resulting 5-(bromomethyl)-2,3-dihydrobenzofuran is a highly reactive alkylating agent. Store immediately under inert gas at -20 °C to prevent spontaneous hydrolysis or polymerization.

Protocol C: Downstream Application - Alkylation of Diethyl Malonate

A fundamental step in building the tricyclic core of melatonin receptor agonists[2].

  • Enolate Formation : Suspend Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv.) in anhydrous THF at 0 °C. Add diethyl malonate (1.5 equiv.) dropwise. Stir until hydrogen evolution ceases, indicating complete enolate formation.

  • Alkylation : Add a solution of 5-(bromomethyl)-2,3-dihydrobenzofuran (1.0 equiv.) in THF dropwise.

  • Reflux : Heat the reaction to 60 °C for 4 hours.

  • Validation : The disappearance of the bromide and the formation of the mono-alkylated product validate the successful carbon-carbon bond formation. This intermediate is subsequently decarboxylated and cyclized in downstream API synthesis.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics and analytical markers for the synthetic workflow described above.

Reaction StepStarting MaterialKey ReagentsConditionsExpected YieldKey Analytical Markers ( 1H NMR, CDCl3​ )
1. Reduction 2,3-Dihydrobenzofuran-5-carboxaldehyde NaBH4​ , MeOH0 °C to RT, 45 min92 - 96%Loss of aldehyde peak (~9.8 ppm). Appearance of benzylic CH2​ singlet at ~4.5 ppm.
2. Bromination (2,3-Dihydrobenzofuran-5-yl)methanol PBr3​ , DCM0 °C to RT, 3 hrs85 - 90%Shift of benzylic CH2​ from ~4.5 ppm to ~4.4 ppm. MS shows M / M+2 isotopic pattern (1:1 ratio) confirming Br incorporation.
3. Alkylation 5-(Bromomethyl)-2,3-dihydrobenzofuranDiethyl malonate, NaH, THF0 °C to 60 °C, 4 hrs75 - 82%Loss of benzylic CH2​−Br singlet. Appearance of complex multiplet for malonate CH and new benzylic CH2​ coupling.

References

  • LookChem: 5-bromomethyl-2,3-dihydrobenzofuran CAS NO.196598-26-2 LookChem. URL:[Link]

  • Google Patents (Takeda Chemical Industries Ltd).
  • Representative approaches to the synthesis of ramelteon ResearchGate. URL:[Link]

  • Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis PMC (National Institutes of Health). URL:[Link]

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for 5-(Bromomethyl)-2,3-dihydrobenzofuran

Audience: Researchers, scientists, and drug development professionals. Objective: To provide a robust, self-validating methodological framework for the C-C cross-coupling of 5-(bromomethyl)-2,3-dihydrobenzofuran, minimiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Objective: To provide a robust, self-validating methodological framework for the C-C cross-coupling of 5-(bromomethyl)-2,3-dihydrobenzofuran, minimizing homocoupling and maximizing yield.

Introduction & Scientific Rationale

5-(bromomethyl)-2,3-dihydrobenzofuran is a highly valuable electrophilic building block, frequently utilized in the synthesis of complex tricyclic compounds, melatonin receptor agonists, and various pharmaceutical intermediates[1]. Because it is a primary benzylic bromide, it exhibits unique reactivity profiles in palladium- and nickel-catalyzed cross-coupling reactions.

The Causality of Experimental Choices: While aryl halides generally require elevated temperatures for oxidative addition, benzylic bromides undergo oxidative addition to Pd(0) very rapidly at room temperature. However, this high reactivity introduces a critical challenge: homocoupling (Wurtz-type coupling) [2]. When the rate of oxidative addition outpaces transmetalation, the high local concentration of the Pd(II)-benzyl species can react with another equivalent of the benzylic bromide, forming the undesired 1,2-bis(2,3-dihydrobenzofuran-5-yl)ethane.

To circumvent this, the catalytic system must be engineered to accelerate transmetalation and reductive elimination. This is achieved by:

  • Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., JohnPhos, dppf, or Xantphos) increase the electron density on the metal center, facilitating rapid transmetalation, while their steric bulk forces the benzylic and aryl groups together, accelerating reductive elimination[2][3].

  • Boron Source: Potassium aryltrifluoroborates or arylboronic acids with strong bases (like K₃PO₄ or Cs₂CO₃) ensure a high concentration of the active boronate species, pushing the transmetalation equilibrium forward[4].

  • Controlled Addition: Keeping the steady-state concentration of the benzylic bromide low relative to the nucleophile.

Mechanistic Pathway & Side Reactions

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Ar-CH2-Pd(II)(Br)L_n] Pd0->OxAdd + 5-(bromomethyl)-2,3-dihydrobenzofuran TransMet Transmetalation [Ar-CH2-Pd(II)(R')L_n] OxAdd->TransMet + R'-B(OH)2 / Base SideReact Homocoupling Ar-CH2-CH2-Ar OxAdd->SideReact Excess Benzyl Bromide (Undesired Pathway) RedElim Reductive Elimination Product: Ar-CH2-R' TransMet->RedElim RedElim->Pd0 - Cross-Coupled Product

Figure 1: Catalytic cycle for the cross-coupling of 5-(bromomethyl)-2,3-dihydrobenzofuran highlighting the competing homocoupling pathway.

Reaction Optimization Data

The following table synthesizes quantitative data for the Suzuki-Miyaura coupling of benzylic bromides with arylboronic acids, demonstrating the impact of ligand and heating modality on yield[2].

Catalyst / LigandBaseSolventConditionsYield (%)Homocoupling (%)
Pd(PPh₃)₄Cs₂CO₃Dioxane90°C, 16 h10-15%>40%
PdCl₂(dppf)K₂CO₃DMF90°C, 16 h45-50%20%
Pd(OAc)₂ / JohnPhosK₂CO₃DMFMicrowave, 140°C, 20 min65-75%<5%
Pd(OAc)₂ / XantphosK₃PO₄THF70°C, 12 h60-68%<10%

Table 1: Optimization of reaction conditions for benzylic cross-coupling. Microwave conditions with JohnPhos represent the optimal balance of yield and time[2].

Experimental Workflows & Protocols

Workflow Step1 Step 1: Reagent Prep Weigh Electrophile & Nucleophile Step2 Step 2: Catalyst & Base Add Pd(OAc)2, Ligand, and K2CO3 Step1->Step2 Step3 Step 3: Degassing 3x Freeze-Pump-Thaw or Ar Sparge Step2->Step3 Step4 Step 4: Reaction Microwave 140°C, 20m or Heat 90°C, 16h Step3->Step4 Step5 Step 5: Workup Quench, Extract, Wash with Brine Step4->Step5 Step6 Step 6: Purification Flash Chromatography (Hexanes/EtOAc) Step5->Step6

Figure 2: Step-by-step workflow for the optimized Suzuki-Miyaura cross-coupling protocol.

This protocol utilizes microwave irradiation to rapidly drive the reaction to completion, minimizing the time the reactive Pd(II)-benzyl intermediate can undergo side reactions[2].

Reagents:

  • 5-(bromomethyl)-2,3-dihydrobenzofuran (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd(OAc)₂ (0.05 equiv, 5 mol%)

  • JohnPhos (2-(Di-tert-butylphosphino)biphenyl) (0.10 equiv, 10 mol%)

  • K₂CO₃ (3.0 equiv, 3.0 mmol)

  • Anhydrous DMF (2.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add the arylboronic acid, Pd(OAc)₂, JohnPhos, and K₂CO₃.

  • Atmosphere Exchange: Seal the vial with a crimp cap equipped with a PTFE septum. Evacuate and backfill the vial with Argon (repeat 3 times) to ensure an oxygen-free environment. Self-Validation Check: Oxygen rapidly degrades electron-rich phosphines like JohnPhos; failure to degas will result in a stalled reaction and unconsumed starting material.

  • Addition of Electrophile: Dissolve 5-(bromomethyl)-2,3-dihydrobenzofuran in 2.0 mL of anhydrous, degassed DMF. Inject this solution into the microwave vial via syringe.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Heat the reaction mixture at 140°C for exactly 20 minutes[2]. Self-Validation Check: The solution should turn from a pale yellow to a dark brown/black, indicating the formation of Pd black as the catalytic cycle completes.

  • Workup: Allow the vial to cool to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove insoluble inorganic salts and precipitated palladium.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with distilled water (3 x 10 mL) to remove DMF, followed by saturated aqueous NaCl (brine, 10 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate to isolate the pure cross-coupled product.

For applications requiring alkyl-alkyl linkages or when boronic acids are unstable, Kumada coupling is highly effective. The use of Xantphos is critical here to suppress homocoupling and ensure clean conversion[3].

Reagents:

  • 5-(bromomethyl)-2,3-dihydrobenzofuran (1.0 equiv, 0.5 mmol)

  • Aryl or Alkyl Magnesium Bromide (1.5 equiv, 0.75 mmol, typically 1.0 M in THF)

  • PdCl₂(MeCN)₂ (0.03 equiv, 3 mol%)

  • Xantphos (0.03 equiv, 3 mol%)

  • Anhydrous THF (3.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a flame-dried Schlenk flask under Argon, combine PdCl₂(MeCN)₂ and Xantphos in 1.5 mL of anhydrous THF. Stir at room temperature for 15 minutes until a homogeneous yellow solution forms.

  • Electrophile Addition: Add 5-(bromomethyl)-2,3-dihydrobenzofuran to the catalyst solution.

  • Slow Addition of Grignard: Cool the reaction mixture to 0°C using an ice bath. Crucial Step: Add the Grignard reagent dropwise over 30 minutes using a syringe pump. Slow addition keeps the steady-state concentration of the nucleophile optimized against the highly reactive benzylic bromide, preventing homocoupling[3].

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Quench: Carefully quench the reaction with saturated aqueous NH₄Cl (5 mL) at 0°C to destroy unreacted Grignard reagent.

  • Workup & Purification: Extract with Diethyl Ether (3 x 10 mL). Wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify via flash chromatography.

References

  • Title: US6034239A - Tricyclic compounds, their production and use Source: Google Patents URL
  • Title: Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 5-(Bromomethyl)-2,3-dihydrobenzofuran Synthesis

Welcome to the Technical Support Center for the synthesis of 5-(bromomethyl)-2,3-dihydrobenzofuran (CAS: 196598-26-2). This benzylic bromide is a critical electrophilic building block used in the development of SGLT2 inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-(bromomethyl)-2,3-dihydrobenzofuran (CAS: 196598-26-2). This benzylic bromide is a critical electrophilic building block used in the development of SGLT2 inhibitors and melatonin receptor agonists. However, its synthesis is frequently bottlenecked by chemoselectivity issues, over-bromination, and acid-mediated degradation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve >90% reaction yields.

Strategic Route Selection & Bottlenecks

SynthesisRoutes SM1 5-methyl-2,3-dihydrobenzofuran Cond1 Radical Bromination (NBS, AIBN, hv) SM1->Cond1 SM2 (2,3-dihydrobenzofuran-5-yl)methanol Cond2 Nucleophilic Substitution (PBr3 or CBr4/PPh3) SM2->Cond2 Target 5-(bromomethyl)-2,3-dihydrobenzofuran (Target Product) Cond1->Target Warn1 Risk: Over-bromination & Electrophilic Ring Bromination Cond1->Warn1 Cond2->Target Warn2 Risk: Ether Cleavage (if excessive HBr generated) Cond2->Warn2

Synthesis routes for 5-(bromomethyl)-2,3-dihydrobenzofuran and primary yield bottlenecks.

FAQ: Route Selection & Mechanistic Causality

Q: Why is my yield so low when brominating 5-methyl-2,3-dihydrobenzofuran with NBS? A: The Wohl-Ziegler radical bromination of 5-methyl-2,3-dihydrobenzofuran is notoriously susceptible to competing side reactions. The electron-rich nature of the dihydrobenzofuran ring makes it prone to electrophilic aromatic substitution by trace Br₂ (generated from NBS) . Additionally, the benzylic radical can over-react to form the dibromomethyl derivative. This necessitates strict stoichiometric control and the use of radical initiators (AIBN) under light irradiation, yet yields rarely exceed 60–70%.

Q: What is the recommended alternative for high-yield synthesis? A: We strongly recommend the nucleophilic substitution of (2,3-dihydrobenzofuran-5-yl)methanol using Phosphorus Tribromide (PBr₃) or the Appel reaction (CBr₄/PPh₃). The alcohol precursor is easily synthesized via NaBH₄ reduction of 2,3-dihydrobenzofuran-5-carbaldehyde. The PBr₃ route routinely achieves >90% yield by completely bypassing radical intermediates .

Troubleshooting the Nucleophilic Substitution Route

Mechanism A Alcohol Precursor B Phosphite Ester Intermediate A->B PBr3, THF, 0°C C Target Bromide B->C Br- attack (SN2) D Side Reaction: Ether Cleavage B->D Excess HBr / Temp > 5°C

PBr3 substitution mechanism highlighting the thermal trigger for ether cleavage.

Q: I switched to the PBr₃ route, but I am observing degradation products and lower yields (~50%). What is happening? A: You are likely experiencing acid-mediated ether cleavage of the dihydrobenzofuran ring. PBr₃ reacts with moisture and the alcohol to generate HBr. If the reaction temperature exceeds 5°C or if the addition of PBr₃ is too rapid, localized exothermic spikes and excess HBr will cleave the cyclic ether. Solution: Conduct the reaction in anhydrous THF, maintain the internal temperature at 0°C (or lower) during PBr₃ addition, and quench promptly with a mild base (e.g., saturated NaHCO₃) to neutralize HBr before aqueous workup.

Q: When should I use the Appel reaction (CBr₄/PPh₃) instead of PBr₃? A: Use the Appel reaction if your specific substrate has extreme acid sensitivity that even strictly controlled PBr₃ conditions cannot mitigate. The Appel reaction operates under essentially neutral conditions, preventing ether cleavage. However, atom economy is lower, and removing the triphenylphosphine oxide (TPPO) byproduct requires careful silica gel chromatography.

Q: My isolated 5-(bromomethyl)-2,3-dihydrobenzofuran degrades into a dark, insoluble material after a few days. How can I prevent this? A: Benzylic bromides are highly reactive and prone to moisture-induced hydrolysis (reverting to the alcohol) or spontaneous polymerization. Solution: Never store the neat oil/solid at room temperature. Store the product at -20°C under an inert argon atmosphere. If long-term storage is required, consider storing it as a dilute solution in anhydrous toluene, or immediately use it in your subsequent alkylation step.

Quantitative Data & Condition Matrix

The following table summarizes the expected outcomes and bottlenecks associated with the three primary synthetic strategies for this compound.

Synthetic RouteReagents & ConditionsPrimary Yield BottleneckExpected YieldPurity Profile
Radical Bromination NBS, AIBN, CCl₄ or PhCF₃, Reflux, hvOver-bromination, Ring bromination40 - 65%Poor (Requires extensive chromatography)
Phosphorus Tribromide PBr₃, Anhydrous THF, -5°C to 0°CAcid-mediated ether cleavage88 - 92%Excellent (Often used crude)
Appel Reaction CBr₄, PPh₃, DCM, 0°C to RTTPPO byproduct removal80 - 88%Good (Requires silica plug for TPPO)

Validated Experimental Protocols

The following self-validating system utilizes the alcohol precursor route to guarantee high chemoselectivity and yield. This protocol is adapted from validated industrial procedures used in the synthesis of tricyclic melatonin receptor agonists .

Phase 1: Synthesis of (2,3-dihydrobenzofuran-5-yl)methanol
  • Dissolution: Dissolve 2,3-dihydrobenzofuran-5-carbaldehyde (1.0 eq, e.g., 30.0 g, 0.202 mol) in anhydrous methanol (150 mL, ~1.3 M concentration).

  • Thermal Control: Cool the reaction flask to 0°C using an ice-water bath. Causality: Cooling minimizes the risk of side reactions and safely controls the exothermic hydride transfer.

  • Hydride Addition: Add Sodium Borohydride (NaBH₄, 0.5 eq, 3.83 g, 0.101 mol) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and stir at ambient temperature for 15–30 minutes until TLC indicates complete consumption of the aldehyde.

  • Workup: Quench cautiously with water to destroy excess hydride. Extract the product with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to afford (2,3-dihydrobenzofuran-5-yl)methanol as a clean intermediate.

Phase 2: High-Yield Conversion to 5-(bromomethyl)-2,3-dihydrobenzofuran
  • Dissolution: Dissolve the crude (2,3-dihydrobenzofuran-5-yl)methanol (1.0 eq, e.g., 29.0 g, 0.193 mol) in anhydrous Tetrahydrofuran (THF) (150 mL).

  • Critical Thermal Control: Submerge the flask in an ice/salt bath to achieve an internal temperature of -5°C to 0°C. Causality: Strict temperature control is mandatory. Elevated temperatures in the presence of generated HBr will cleave the dihydrobenzofuran ether linkage, drastically reducing yield.

  • Reagent Addition: Add Phosphorus Tribromide (PBr₃, 0.67 eq, 34.8 g, 0.129 mol) dropwise via an addition funnel over 20 minutes. Causality: PBr₃ provides 3 equivalents of bromide per mole. Using 0.67 eq provides a slight stoichiometric excess to ensure full conversion while minimizing the accumulation of excess acid.

  • Reaction: Stir the mixture for exactly 20 minutes at 0°C. Do not allow the reaction to warm to room temperature .

  • Quench & Workup: Pour the cold reaction mixture directly into a vigorously stirred mixture of ice water and saturated NaHCO₃. Causality: Immediate neutralization of HBr prevents ether cleavage during the aqueous workup phase.

  • Extraction: Extract the aqueous layer with Ethyl Acetate. Wash the organic phase with brine, dry over MgSO₄, and evaporate in vacuo to afford 5-(bromomethyl)-2,3-dihydrobenzofuran (Typical yield: ~91%). Store immediately at -20°C under argon.

References

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Diphenylmethane derivatives as SGLT2 inhibitors (US9371303B2)
  • Bicyclic compounds and pharmaceutical composition containing tricyclic compound for treating or preventing sleep disorders (EP1199304A1)
  • Tricyclic compounds, their production and use (US6218429B1)
Optimization

Technical Support Center: Purification &amp; Recrystallization of Benzofuran, 5-(bromomethyl)-2,3-dihydro-

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Benzofuran, 5-(bromomethyl)-2,3-dihydro- (CAS: 713...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Benzofuran, 5-(bromomethyl)-2,3-dihydro- (CAS: 71337-43-4).

This compound is a highly reactive electrophilic intermediate widely utilized in the synthesis of anti-inflammatory drugs and cannabinoid receptor 2 (CB2) agonists[1]. Because it is a benzyl bromide derivative, it is inherently susceptible to nucleophilic attack and thermal degradation. The primary challenge in its purification is maintaining the integrity of the carbon-bromine bond. Prolonged exposure to moisture or slightly acidic media rapidly induces hydrolysis, while thermal stress can trigger Friedel-Crafts polymerization[2].

Troubleshooting Guide & FAQs

Q1: My crude product is "oiling out" instead of crystallizing during cooling. How do I force crystallization?

  • Causality: "Oiling out" occurs when the product separates as a liquid phase rather than a solid. This happens when the solvent system is too polar or the cooling rate is too rapid, trapping impurities that depress the melting point below the ambient temperature.

  • Solution: Switch to a strictly non-polar aliphatic hydrocarbon solvent like n-heptane or n-hexane, which are industry standards for benzyl bromide recrystallization[2]. Heat the mixture to 50–90°C to dissolve the crude, then cool slowly (0.1 to 0.6°C/min) to a range of -5°C to 10°C[2]. If oiling persists, scratch the inside of the flask with a glass rod to create nucleation sites, or introduce a seed crystal.

Q2: I observe significant degradation to 5-(hydroxymethyl)-2,3-dihydrobenzofuran after column chromatography. Why?

  • Causality: Standard silica gel contains adsorbed water and exhibits a slightly acidic surface profile. This environment catalyzes the hydrolysis of the highly reactive benzylic bromide into a benzyl alcohol.

  • Solution: Avoid chromatography if the crude purity is >85%; opt for recrystallization instead. If chromatography is unavoidable, use fast flash chromatography with a non-polar eluent (e.g., 100% petroleum ether) and pre-treat the silica with 1% triethylamine to neutralize surface acidity[3].

Q3: How do I remove unreacted starting materials or excess brominating agents?

  • Causality: In Wohl-Ziegler brominations using N-bromosuccinimide (NBS), succinimide is a major byproduct. Excess benzyl bromide derivatives can also contaminate the final mixture.

  • Solution: Succinimide is highly water-soluble and can be removed via rigorous aqueous washing during the initial workup. For unreacted non-polar starting materials, selective low-temperature recrystallization from n-heptane will precipitate the brominated product while leaving the more soluble unreacted precursor in the mother liquor[2],[4].

Q4: The product turned dark brown and became highly viscous during solvent evaporation. What happened?

  • Causality: Thermal decomposition or Friedel-Crafts dimerization/polymerization catalyzed by trace metals or localized overheating.

  • Solution: Always concentrate the organic layers in vacuo with the water bath temperature strictly kept below 40°C. Never distill this compound at atmospheric pressure.

Quantitative Data & Solvent Selection

Table 1: Solvent Systems for Recrystallization
Solvent SystemPolarityRecommended UseExpected Outcome
n-Heptane Non-polarPrimary recrystallization solventHigh purity crystals, minimal hydrolysis risk[2].
Hexanes / EtOAc (9:1) Slightly polarCrude mixtures with polar impuritiesGood yield, requires precise temperature control.
Diethyl Ether Polar (aprotic)Pre-crystallization extractionSolubilizes product, leaves polar salts behind.
Table 2: Common Impurities and Removal Strategies
ImpuritySource / CausePhysical PropertyRemoval Strategy
Succinimide Byproduct of Wohl-Ziegler brominationWater-soluble solidAqueous wash (brine/water) during workup.
5-(Hydroxymethyl)-... Hydrolysis of product due to moisturePolar liquid/solidDiscard aqueous layers quickly; avoid silica[3].
Unreacted Precursor Incomplete brominationNon-polar liquidSelective low-temp crystallization[2].

Self-Validating Experimental Protocols

Protocol A: Aqueous Workup and Pre-Purification

Objective: Remove water-soluble byproducts (e.g., succinimide) and halt residual reactivity without inducing hydrolysis.

  • Quench: Cool the reaction mixture to room temperature. If reactive bromine species remain, add a saturated sodium bisulfite solution and stir until the red/orange color fades to pale yellow or colorless.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous phase with an extraction solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Washing: Wash the combined organic phases with saturated sodium bicarbonate (to neutralize acids) followed by brine (to remove bulk water).

  • Drying: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Validation Check: The Na2​SO4​ should flow freely when the flask is swirled; clumping indicates residual water remains.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure. Critical: Keep the rotovap bath 40°C to prevent thermal degradation.

Protocol B: Low-Temperature Recrystallization

Objective: Isolate pure Benzofuran, 5-(bromomethyl)-2,3-dihydro- from the crude matrix.

  • Dissolution: Transfer the crude product to a round-bottom flask. Add 4 to 6 mL of n-heptane per 1 gram of crude product[2].

  • Heating: Gently heat the mixture to 50–70°C under a reflux condenser until the crude solid/oil completely dissolves.

  • Cooling (Nucleation): Remove from heat and allow the flask to cool to room temperature at a controlled rate of ~0.5°C/min. Validation Check: The solution should remain clear until it approaches room temperature. If it turns cloudy immediately, the solvent ratio is incorrect.

  • Crystallization: Transfer the flask to an ice/brine bath or a -20°C freezer for 2–4 hours. Validation Check: The formation of distinct white/pale-yellow crystals confirms successful nucleation. A biphasic liquid indicates "oiling out" (see Q1).

  • Isolation: Filter the crystals rapidly using a pre-chilled Büchner funnel. Wash the filter cake with 1–2 mL of ice-cold n-heptane.

  • Drying: Dry the crystals under high vacuum for 2 hours. Store under an inert atmosphere (Argon/Nitrogen) at -20°C.

Mechanistic Visualizations

Workflow A Crude Reaction Mixture B Aqueous Workup (Remove Succinimide) A->B C Dry over Na2SO4 (Prevent Hydrolysis) B->C D Concentrate in vacuo (T < 40°C) C->D E Crude 5-(bromomethyl)- 2,3-dihydrobenzofuran D->E F Purity > 85%? E->F G Low-Temp Recrystallization (n-Heptane, -20°C) F->G Yes H Fast Flash Chromatography (Avoid Hydrolysis) F->H No I Pure Product G->I H->I

Purification workflow for 5-(bromomethyl)-2,3-dihydrobenzofuran.

Degradation A 5-(bromomethyl)- 2,3-dihydrobenzofuran B Hydrolysis (H2O / Silica) A->B D Thermal Stress / Lewis Acids A->D C 5-(hydroxymethyl)- 2,3-dihydrobenzofuran B->C E Friedel-Crafts Polymers / Dimerization D->E

Common degradation pathways of 5-(bromomethyl)-2,3-dihydrobenzofuran.

References

  • Source: Google Patents (EP0908446A1)
  • Title: 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Removing Benzyl bromide Source: ResearchGate URL: [Link]

  • Title: How does one separate Benzyl bromide from the reaction mixture? Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Temperature optimization for Benzofuran, 5-(bromomethyl)-2,3-dihydro- substitution reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the nucleophilic substitution of 5-(brom...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the nucleophilic substitution of 5-(bromomethyl)-2,3-dihydrobenzofuran .

Benzylic bromides are inherently reactive, but the presence of the electron-donating oxygen atom in the dihydrobenzofuran ring fundamentally alters the electronic landscape of this molecule. Proper temperature optimization is not just about reaction speed; it is the critical switch that dictates whether your reaction yields the desired substitution product or degrades into complex polymeric mixtures.

Reaction Pathway Visualization

The following diagram illustrates the divergent reaction pathways dictated by temperature control.

G SM 5-(bromomethyl)-2,3- dihydrobenzofuran LowTemp Optimized Temp (20-30°C) SM->LowTemp HighTemp Elevated Temp (>60°C) SM->HighTemp Nuc Nucleophile (e.g., Amine/Alkoxide) Nuc->LowTemp Product Desired Substitution Product (SN1/SN2) LowTemp->Product Kinetic Control Dimer Friedel-Crafts Dimer (Side Product) HighTemp->Dimer Aromatic Alkylation Alcohol Hydrolysis Product (Side Product) HighTemp->Alcohol Trace Water

Reaction pathways of 5-(bromomethyl)-2,3-dihydrobenzofuran at varying temperatures.

Troubleshooting Guide & FAQs

Q: Why am I observing multiple high-molecular-weight spots on my TLC when running the substitution at 80°C? A: This is a classic symptom of thermal over-activation. 5-(bromomethyl)-2,3-dihydrobenzofuran contains an oxygen atom para to the benzylic carbon. The lone pairs on this oxygen provide massive resonance stabilization to the benzylic carbocation, facilitating rapid ionization even without strong Lewis acids[1]. At elevated temperatures (e.g., 80°C), this highly electrophilic carbocation attacks the electron-rich aromatic ring of unreacted starting material, triggering an intermolecular [2]. To prevent this dimerization, keep the reaction strictly below 40°C.

Q: If I lower the temperature to 0°C to prevent dimerization, my reaction stalls at 20% conversion. How do I push it to completion without heating? A: While low temperatures suppress side reactions, they also reduce the kinetic energy required to overcome the activation barrier of the desired nucleophilic substitution, especially for weaker nucleophiles . Instead of increasing the temperature, increase the electrophilicity of the system using a Finkelstein-type catalyst. Adding 0.1–0.5 equivalents of anhydrous Sodium Iodide (NaI) generates a transient benzylic iodide intermediate. Because iodide is a superior leaving group, the intermediate is significantly more reactive toward SN​2 displacement at low temperatures (0°C–20°C).

Q: Does the choice of solvent interact with the temperature profile? A: Absolutely. Using polar protic solvents (like ethanol or water mixtures) at high temperatures will almost exclusively lead to solvolysis, hydrolyzing your starting material into the corresponding benzylic alcohol . To maximize the desired substitution at ambient temperatures (20°C–30°C), utilize anhydrous polar aprotic solvents such as DMF or Acetonitrile. These solvents leave the nucleophile unsolvated and highly reactive, allowing the reaction to proceed rapidly without the need for thermal activation.

Quantitative Temperature Profiling

The table below synthesizes the expected kinetic outcomes when reacting 5-(bromomethyl)-2,3-dihydrobenzofuran with a standard secondary amine nucleophile (1.5 eq) in Acetonitrile over 4 hours.

Temperature RangeReaction KineticsDesired Product Yield ( SN​1/SN​2 )Major Side Reactions Observed
0°C – 10°C Very Slow40% – 60% (Incomplete)None
20°C – 30°C Moderate / Fast85% – 95%Trace Hydrolysis (<2%)
40°C – 60°C Fast50% – 70%Friedel-Crafts Dimerization (15-20%)
> 70°C Very Fast< 40%Dimerization, Elimination, Solvolysis

Validated Step-by-Step Methodology

Protocol: Temperature-Controlled Nucleophilic Substitution Design Philosophy: This protocol utilizes an internal temperature probe and a self-validating decision gate to ensure kinetic control over the reaction pathway, preventing thermal degradation.

Step 1: Preparation under Inert Atmosphere

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an internal thermocouple.

  • Dissolve 1.0 equivalent of 5-(bromomethyl)-2,3-dihydrobenzofuran in anhydrous Acetonitrile (to achieve a 0.2 M concentration) under an Argon atmosphere.

Step 2: Cryogenic Nucleophile Introduction

  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to stabilize between 0°C and 5°C.

    • Causality Note: Initial cooling is critical because the addition of the nucleophile (and base) is highly exothermic. A sudden temperature spike during addition can trigger instantaneous Friedel-Crafts dimerization [3].

  • Add 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA).

  • Add 1.5 equivalents of the desired nucleophile dropwise over 15 minutes, monitoring the thermocouple to ensure the temperature does not exceed 10°C.

Step 3: Controlled Thermal Ramping

  • Remove the ice bath and allow the reaction to naturally warm to ambient temperature (20°C–25°C).

  • Maintain the internal temperature strictly below 30°C using a water bath if the ambient room temperature is unusually high.

Step 4: Self-Validating In-Process Control (IPC)

  • After 2 hours of stirring at room temperature, withdraw a 50 µL aliquot. Quench immediately in 500 µL of a 1:1 mixture of water and ethyl acetate.

  • Analyze the organic layer via HPLC or TLC (Hexanes/EtOAc).

  • Decision Gate:

    • If the starting material is <5%, proceed to Step 5.

    • If the starting material is >5%, do not apply heat . Instead, add 0.1 equivalents of anhydrous NaI to the main reaction flask and stir for an additional 2 hours to catalyze the remaining conversion.

Step 5: Quenching and Isolation

  • Once full conversion is confirmed, quench the reaction by adding cold saturated aqueous NaHCO3​ .

  • Extract the aqueous layer three times with Ethyl Acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude product.

References

  • Master Organic Chemistry - Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Available at:[Link]

  • Chemistry LibreTexts - 13.07: Substitution of benzylic and allylic halides. Available at:[Link]

  • University of Calgary - Ch 11: Nucleophilic substitution of benzylic halides. Available at:[Link]

  • Wikipedia - Friedel–Crafts reaction. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Analysis and Comparison Guide: Benzofuran, 5-(bromomethyl)-2,3-dihydro-

Introduction Benzofuran, 5-(bromomethyl)-2,3-dihydro- (CAS: 196598-26-2), widely known as 5-(bromomethyl)-2,3-dihydrobenzofuran, is a highly valuable electrophilic building block in medicinal chemistry. It serves as a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Benzofuran, 5-(bromomethyl)-2,3-dihydro- (CAS: 196598-26-2), widely known as 5-(bromomethyl)-2,3-dihydrobenzofuran, is a highly valuable electrophilic building block in medicinal chemistry. It serves as a critical intermediate in the synthesis of tricyclic compounds, melatonin receptor agonists, and various pharmaceutical agents targeting sleep-awake rhythm and endocrinic disorders[1].

Because the benzylic bromide moiety is highly reactive and susceptible to hydrolysis, rigorous structural validation is required before downstream library synthesis. This guide provides an in-depth analysis of its 1 H and 13 C NMR spectra, contrasting its spectral features and chemical performance against structural alternatives to ensure uncompromising quality control in drug development workflows.

Section 1: Spectral Profiling and Causality in Signal Assignment

The NMR spectrum of 5-(bromomethyl)-2,3-dihydrobenzofuran is defined by two distinct regions: the fused oxygen-containing dihydrofuran ring system and the bromomethyl-substituted aromatic core.

H NMR Analysis (CDCl 3​ , 400 MHz)

The proton NMR provides a definitive fingerprint for the regiochemistry of the substitution[1].

PositionChemical Shift ( δ , ppm)MultiplicityCoupling (J)IntegrationAssignment Causality
C4-H 7.24Singlet (s)-1HAromatic proton isolated between the fused ring and the bromomethyl group. Meta-coupling is unresolved.
C6-H 7.14Doublet (d)8.2 Hz1HAromatic proton ortho to C7.
C7-H 6.73Doublet (d)8.2 Hz1HAromatic proton ortho to the ring oxygen. Highly shielded due to the resonance electron donation (+M effect) from the oxygen atom.
C2-H 2​ 4.59Triplet (t)8.8 Hz2HDihydrofuran protons strongly deshielded by the adjacent electronegative oxygen atom.
-CH 2​ Br 4.51Singlet (s)-2HBenzylic protons deshielded by the strong inductive (-I) effect of the bromine atom.
C3-H 2​ 3.20Triplet (t)8.8 Hz2HBenzylic dihydrofuran protons; coupled to C2-H 2​ .
C NMR Analysis (CDCl 3​ , 100 MHz)

The carbon spectrum validates the skeletal framework. Baseline assignments are derived from the unsubstituted 2,3-dihydrobenzofuran core[2],[3], adjusted for the predictable substituent effects of the bromomethyl group.

Carbon PositionEstimated Shift ( δ , ppm)Carbon TypeAssignment Causality
C7a ~160.5Quaternary (C-O)Directly bonded to the ether oxygen; experiences the highest deshielding.
C5 ~129.5Quaternary (C-C)Ipso carbon attached to the bromomethyl group.
C6 ~128.5Tertiary (CH)Aromatic carbon meta to the oxygen.
C3a ~127.5Quaternary (C-C)Bridgehead carbon of the fused ring system.
C4 ~125.5Tertiary (CH)Aromatic carbon ortho to the bromomethyl group.
C7 ~109.5Tertiary (CH)Aromatic carbon ortho to the oxygen; shielded by resonance.
C2 ~71.5Secondary (CH 2​ )Aliphatic carbon directly bonded to the ring oxygen.
-CH 2​ Br ~34.5Secondary (CH 2​ )Benzylic carbon deshielded by the heavy bromine atom.
C3 ~29.5Secondary (CH 2​ )Aliphatic benzylic carbon of the dihydrofuran ring.

Section 2: Comparative NMR Performance vs. Alternatives

When selecting alkylating agents for library synthesis, researchers often evaluate the bromomethyl derivative against its chloromethyl and simple methyl analogs. The choice dictates both the reactivity of the compound and its corresponding NMR footprint.

Feature5-(Bromomethyl)-2,3-dihydrobenzofuran5-(Chloromethyl)-2,3-dihydrobenzofuran5-Methyl-2,3-dihydrobenzofuran
-CH 2​ X 1 H NMR Shift ~4.51 ppm (s, 2H)~4.60 ppm (s, 2H)~2.30 ppm (s, 3H)
-CH 2​ X 13 C NMR Shift ~34.5 ppm~46.0 ppm~21.0 ppm
Reactivity (Alkylation) Excellent : Bromide is a soft, highly polarizable leaving group, ideal for fast S N​ 2 reactions.Moderate : Chloride is a harder leaving group, requiring harsher conditions or iodide catalysis.Inactive : Lacks a leaving group; used primarily as a negative control.
Stability Moisture sensitive (hydrolyzes to alcohol over time).Relatively stable.Highly stable.

Expert Insight: While chlorine is more electronegative than bromine (causing the chloromethyl protons to shift slightly further downfield to ~4.60 ppm), the bromomethyl analog is vastly superior for drug development workflows due to its accelerated S N​ 2 kinetics.

Section 3: Self-Validating Experimental Protocol for NMR Acquisition

To ensure high-fidelity data and prevent the degradation of the moisture-sensitive bromomethyl group, follow this optimized acquisition protocol:

Step 1: Sample Preparation

  • Action : Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous, deuterated chloroform (CDCl 3​ ) containing 0.03% v/v TMS.

  • Causality : CDCl 3​ is selected because it is non-polar and aprotic. Using protic deuterated solvents (like Methanol- d4​ ) can promote solvolysis of the benzylic bromide into an ether or alcohol, generating artifact peaks at ~4.58 ppm[4].

Step 2: Instrument Calibration

  • Action : Tune the probe, lock to the deuterium signal, and shim the magnetic field until the CDCl 3​ residual solvent peak (7.26 ppm) has a full-width at half-maximum (FWHM) of <1.0 Hz.

  • Causality : Precise shimming is required to resolve the 8.2 Hz ortho-coupling between the C6 and C7 aromatic protons[1].

Step 3: Acquisition Parameters

  • 1 H NMR : 16 scans, 30° pulse angle, 2-second relaxation delay ( D1​ ).

  • 13 C NMR : 256–512 scans, 30° pulse angle, 2-second relaxation delay, with WALTZ-16 proton decoupling.

  • Causality : The 2-second D1​ delay ensures the complete longitudinal relaxation ( T1​ ) of the quaternary aromatic carbons (C3a, C5, C7a), which lack attached protons to facilitate rapid relaxation. This guarantees an accurate signal-to-noise ratio in the 13 C spectrum.

Section 4: Synthetic Workflow and Structural Verification

The synthesis of 5-(bromomethyl)-2,3-dihydrobenzofuran typically proceeds via the reduction of 2,3-dihydrobenzofuran-5-carbaldehyde[5], followed by bromination of the resulting alcohol[4]. The choice of Phosphorus Tribromide (PBr 3​ ) over Hydrobromic acid (HBr) is deliberate: strong protic acids risk cleaving the dihydrofuran ether linkage.

NMR acts as a critical, self-validating gatekeeper at each step of this workflow.

G A 2,3-Dihydrobenzofuran-5-carbaldehyde B Reduction (NaBH4, MeOH) A->B C (2,3-Dihydrobenzofuran-5-yl)methanol B->C D Bromination (PBr3, THF) C->D F 1H NMR: Gain of CH2OH (4.58 ppm) C->F E 5-(Bromomethyl)-2,3-dihydrobenzofuran D->E G 1H NMR: Shift to CH2Br (4.51 ppm) E->G

Workflow of 5-(bromomethyl)-2,3-dihydrobenzofuran synthesis and NMR validation checkpoints.

References

  • Tricyclic compounds, their production and use (US Patent 6034239A)
  • Dihydrobenzofuran (CID 10329) Spectral Baseline Source: PubChem URL:[Link]

  • US Patent 6,218,429 B1 (Reference Example 1)

Sources

Comparative

Reactivity comparison: Benzofuran, 5-(bromomethyl)-2,3-dihydro- vs 5-(chloromethyl)-2,3-dihydrobenzofuran

Executive Summary In the realm of medicinal chemistry and active pharmaceutical ingredient (API) synthesis, benzylic halides serve as foundational electrophilic building blocks. Specifically, 5-(bromomethyl)-2,3-dihydrob...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry and active pharmaceutical ingredient (API) synthesis, benzylic halides serve as foundational electrophilic building blocks. Specifically, 5-(bromomethyl)-2,3-dihydrobenzofuran and 5-(chloromethyl)-2,3-dihydrobenzofuran are critical intermediates used in the synthesis of complex therapeutics, most notably the muscarinic M3 receptor antagonist1[1]. While structurally identical except for their halogen leaving groups, these two compounds exhibit vastly different kinetic profiles, shelf-stabilities, and reaction requirements. This guide objectively compares their reactivity to help researchers optimize their synthetic workflows.

Mechanistic Profiling: The "Para-Oxygen" Activation Effect

To understand the reactivity of these compounds, one must look at the electronic properties of the 2,3-dihydrobenzofuran core. The oxygen atom at position 1 of the heterocyclic ring is situated para to the C5 position.

During a nucleophilic substitution reaction ( SN​1 or SN​2 ), a partial or full positive charge develops at the benzylic carbon. The lone electron pairs on the para-oxygen atom strongly delocalize into the aromatic ring, providing exceptional resonance stabilization to the transition state or the resulting carbocation[2]. Because of this "para-oxygen" activation, both the bromomethyl and chloromethyl derivatives are highly potent alkylating agents compared to standard, unactivated benzyl halides.

MechanisticPathway A 5-(Halomethyl)- 2,3-dihydrobenzofuran B Benzylic Carbocation (SN1 Intermediate) A->B - Halide (X⁻) C Oxonium Ion (Resonance Stabilized) B->C Oxygen Lone Pair Delocalization

Caption: Resonance stabilization pathway of the 5-methyl-2,3-dihydrobenzofuran carbocation.

Leaving Group Kinetics: Bromide vs. Chloride

While the core aromatic system dictates the electrophilicity, the leaving group dictates the reaction kinetics.

Bromide is a significantly larger and more polarizable ion than chloride. Consequently, the C–Br bond is weaker (bond dissociation energy of ~285 kJ/mol) compared to the C–Cl bond (~339 kJ/mol). In comparative kinetic studies of benzylic halides,3 than their chloride counterparts under identical conditions[4].

Quantitative Comparison Table
Parameter5-(Bromomethyl)-2,3-dihydrobenzofuran5-(Chloromethyl)-2,3-dihydrobenzofuran
CAS Number 5[5]6[6]
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
C-X Bond Energy ~285 kJ/mol~339 kJ/mol
Relative Kinetics Fast ( SN​1 / SN​2 )Moderate ( SN​1 / SN​2 )
Storage Stability Low (Moisture/Light sensitive)High (Relatively stable)
Typical Use Case Thermally sensitive substratesLarge-scale, cost-sensitive processes

Experimental Workflows: Self-Validating Protocols

The difference in leaving group ability necessitates distinct experimental conditions. Below are two self-validating protocols for the N-alkylation of a secondary amine (a standard transformation in API synthesis).

Protocol A: Direct N-Alkylation (Using the Bromide)

Objective: Rapid alkylation of a secondary amine under mild conditions.

  • Preparation: Dissolve the secondary amine (1.0 mmol) in anhydrous acetonitrile (5.0 mL).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 mmol). The heterogeneous mixture ensures acid scavenging without homogeneous base-catalyzed side reactions.

  • Alkylation: Dropwise add 5-(bromomethyl)-2,3-dihydrobenzofuran (1.05 mmol).

  • Reaction: Stir at 25°C for 2–4 hours. Monitor via TLC/LCMS.

  • Causality: The highly polarizable bromide leaving group lowers the activation energy of the SN​2 transition state, allowing the reaction to reach completion at room temperature. This minimizes the risk of over-alkylation or thermal degradation of sensitive functional groups.

Protocol B: Finkelstein-Assisted Alkylation (Using the Chloride)

Objective: Alkylation using the more stable chloride derivative via in situ activation.

  • Preparation: Dissolve the secondary amine (1.0 mmol) in anhydrous acetonitrile (5.0 mL).

  • Base & Catalyst Addition: Add K₂CO₃ (2.0 mmol) and a catalytic amount of Sodium Iodide (NaI, 0.2 mmol).

  • Alkylation: Add 5-(chloromethyl)-2,3-dihydrobenzofuran (1.1 mmol).

  • Reaction: Heat the mixture to 70°C–80°C and stir for 8–12 hours.

  • Causality: The stronger C–Cl bond renders direct substitution sluggish. The addition of NaI triggers a 3, converting the chloride into a highly reactive 5-(iodomethyl) intermediate in situ. Elevated temperature is required to overcome the higher activation barrier of the initial chloride displacement[4].

ExperimentalWorkflow Start Select Alkylating Agent Bromide 5-(Bromomethyl)-... (High Reactivity) Start->Bromide Chloride 5-(Chloromethyl)-... (Moderate Reactivity) Start->Chloride CondBr Mild Conditions 25-40°C, Base, 2-4h Bromide->CondBr Direct Substitution CondCl Harsh / Catalytic 80°C, Base, NaI, 8-12h Chloride->CondCl Finkelstein Activation Product N-Alkylated Product (API Intermediate) CondBr->Product CondCl->Product

Caption: Comparative experimental workflows for N-alkylation using bromide vs. chloride derivatives.

Conclusion & Selection Guide

Both 5-(bromomethyl)- and 5-(chloromethyl)-2,3-dihydrobenzofuran are indispensable electrophiles in medicinal chemistry.

  • Choose the Bromide for discovery-scale synthesis, thermally sensitive substrates, or when rapid reaction kinetics are required to prevent side reactions.

  • Choose the Chloride for process chemistry and scale-up, where its superior shelf stability and lower cost outweigh the need for harsher reaction conditions or catalytic additives.

References

  • NextSDS. "5-(chloromethyl)-2,3-dihydro-1-benzofuran — Chemical Substance Information." 6

  • LookChem. "CAS No.196598-26-2, 5-bromomethyl-2,3-dihydrobenzofuran." 5

  • ChemicalBook. "Darifenacin | 133099-04-4 Raw Materials." 1

  • ACS Publications. "Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes." Organic Letters.4

  • PMC (NIH). "Effect of Allylic Groups on SN2 Reactivity." 2

Sources

Validation

Mass spectrometry fragmentation pathways of 2,3-dihydrobenzofuran-5-ylmethyl bromide

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 2,3-Dihydrobenzofuran-5-ylmethyl Bromide Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of the mass...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 2,3-Dihydrobenzofuran-5-ylmethyl Bromide

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the mass spectrometric behavior of 2,3-dihydrobenzofuran-5-ylmethyl bromide, a key intermediate in synthetic chemistry and drug development. We will explore its fragmentation pathways under different ionization conditions, offering a comparative analysis supported by established principles of mass spectrometry and relevant experimental data. This document is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation and reaction monitoring.

Introduction: The Analytical Challenge

2,3-Dihydrobenzofuran-5-ylmethyl bromide presents a unique analytical challenge due to its composite structure: a dihydrobenzofuran core, an aromatic ring, and a reactive benzylic bromide moiety. Understanding its fragmentation behavior is crucial for confirming its identity in complex reaction mixtures and for developing robust analytical methods. Mass spectrometry, a cornerstone of molecular analysis, provides unparalleled insight into molecular structure through controlled fragmentation. The choice of ionization technique—typically hard ionization like Electron Ionization (EI) or soft ionization like Electrospray Ionization (ESI)—profoundly influences the resulting mass spectrum and the structural information that can be gleaned.

This guide will compare the fragmentation patterns generated by these two common techniques, explaining the chemical rationale behind the observed cleavages and rearrangements.

Electron Ionization (EI) Mass Spectrometry: A Hard Fragmentation Approach

Electron Ionization is an energetic technique that imparts significant internal energy to the analyte molecule, leading to extensive and often complex fragmentation. This provides a detailed "fingerprint" of the molecule's structure. For 2,3-dihydrobenzofuran-5-ylmethyl bromide (Molecular Weight: ~212/214 u), the 70 eV EI spectrum is predicted to be dominated by cleavages at the molecule's weakest points.

Predicted EI Fragmentation Pathway

The primary fragmentation events are driven by the formation of the most stable possible ions. The presence of bromine is immediately identifiable by the characteristic isotopic pattern of the molecular ion ([M]•+) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

  • Benzylic Cleavage and Loss of Bromine: The carbon-bromine bond is the weakest in the side chain. Its homolytic cleavage is a highly favored process, resulting in the loss of a bromine radical (•Br).[1][2] This leads to the formation of a resonance-stabilized benzylic carbocation, which is expected to be the base peak in the spectrum.

  • Formation of the Tropylium Ion: The benzylic cation (m/z 91) derived from simple benzyl bromide is known to rearrange to the highly stable tropylium cation (C₇H₇⁺).[3] While our molecule is more complex, further fragmentation of the initial cation (m/z 133) could lead to related stable aromatic ions.

  • Dihydrofuran Ring Fragmentation: Cleavage of the dihydrofuran ring can occur, typically involving the loss of small, stable neutral molecules like CO or ethylene (C₂H₄), a common behavior for such heterocyclic systems.[4][5]

The diagram below illustrates the proposed primary fragmentation cascade under EI conditions.

EI_Fragmentation_Pathway M [C₉H₉BrO]•+ m/z 212/214 Molecular Ion F1 [C₉H₉O]+ m/z 133 Base Peak M->F1 - •Br F2 [C₈H₅O]+ m/z 117 F1->F2 - CH₄ F3 [C₇H₅]+ m/z 89 F2->F3 - CO

Caption: Proposed EI fragmentation pathway for 2,3-dihydrobenzofuran-5-ylmethyl bromide.

Data Summary: Predicted EI-MS Fragments
m/z (⁷⁹Br isotope) Proposed Ion Structure Formation Pathway Significance
212 / 214[C₉H₉BrO]•+Molecular IonConfirms molecular weight and presence of one bromine atom.
133[C₉H₉O]+[M]•+ - •BrBase Peak. Indicates a stable benzylic cation.
117[C₈H₅O]+[m/z 133] - CH₄Suggests rearrangement and fragmentation of the core structure.
89[C₇H₅]+[m/z 117] - COFurther fragmentation of the benzofuran ring system.

Electrospray Ionization (ESI) Tandem MS (MS/MS): A Soft Ionization Approach

In contrast to EI, ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal initial fragmentation. This is ideal for confirming the molecular weight of the parent compound. Structural information is then obtained by selecting the [M+H]⁺ ion and subjecting it to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS). This controlled fragmentation provides clearer, more direct pathways than the extensive rearrangement seen in EI.

Predicted ESI-MS/MS Fragmentation Pathway

For 2,3-dihydrobenzofuran-5-ylmethyl bromide, the protonated molecule [C₉H₁₀BrO]⁺ (m/z 213/215) is the precursor ion for MS/MS analysis. The fragmentation is expected to proceed via the loss of stable neutral molecules. Studies on similar benzofuran derivatives under ESI-MS/MS have shown that fragmentations often involve rearrangements and eliminations diagnostic of specific structural features.[6][7]

  • Loss of Hydrogen Bromide (HBr): The most likely fragmentation pathway for the protonated species is the neutral loss of HBr. This is a common pathway for protonated alkyl halides and leads to a stable carbocation.

  • Water Loss from Dihydrofuran Ring: Following protonation, which may occur on the ether oxygen, subsequent fragmentation could involve the loss of a water molecule (H₂O), particularly if the ring structure is prone to rearrangement upon collision.

  • Competitive Fragmentation: Depending on the collision energy, competitive fragmentation pathways may emerge, providing deeper structural insight. For instance, cleavage of the dihydrofuran ring could compete with HBr loss.

The following diagram outlines the anticipated fragmentation of the protonated molecule.

ESI_MSMS_Fragmentation_Pathway Precursor [C₉H₁₀BrO]+ m/z 213/215 Protonated Molecule P1 [C₉H₉]+ m/z 117 Precursor->P1 - HBr P2 [C₉H₈BrO-H₂O+H]+ (Hypothetical) m/z 195/197 Precursor->P2 - H₂O

Caption: Predicted ESI-MS/MS fragmentation of protonated 2,3-dihydrobenzofuran-5-ylmethyl bromide.

Data Summary: Predicted ESI-MS/MS Fragments
Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Pathway
213 / 215133HBr (80/82 u)Elimination of hydrogen bromide from the protonated molecule.
213 / 215195 / 197H₂O (18 u)Potential loss of water after ring protonation (less favored).

Comparison Guide: EI-MS vs. ESI-MS/MS

Feature Electron Ionization (EI-MS) Electrospray Ionization (ESI-MS/MS) Recommendation for Audience
Ionization Principle High-energy electron bombardment (hard)Soft ionization via charged droplet evaporationESI is preferred for initial molecular weight confirmation of thermally labile or non-volatile compounds.
Molecular Ion [M]•+, often weak or absent due to extensive fragmentation.[M+H]⁺, typically a strong, clear signal.For confirming the successful synthesis of the target molecule, ESI is superior.
Fragmentation Extensive, complex, provides a detailed structural "fingerprint".Controlled, often simpler, via CID of a selected precursor.EI is valuable for library matching and elucidating the core scaffold. ESI-MS/MS is better for targeted structural analysis and pathway elucidation.
Key Fragment Base Peak at m/z 133 (loss of •Br).Loss of HBr from the protonated molecule.The difference in fragmentation (radical loss vs. neutral loss) provides complementary structural data.
Typical Interface Gas Chromatography (GC-MS)Liquid Chromatography (LC-MS) or Direct InfusionChoice depends on sample purity and volatility. GC-MS is suitable for pure, volatile samples. LC-MS is more versatile for complex mixtures.

Experimental Protocols

To ensure data integrity and reproducibility, the following validated protocols are recommended.

Protocol 1: GC-EI-MS Analysis

This method is ideal for identifying the compound in a relatively clean, volatile sample matrix.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Gas Chromatography (GC) Conditions:

    • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film).

    • Injector: 250°C, Split mode (e.g., 50:1).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 350.

Protocol 2: Direct Infusion ESI-MS/MS Analysis

This method provides rapid confirmation of molecular weight and allows for controlled fragmentation experiments.

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a 50:50 mixture of Acetonitrile:Water containing 0.1% formic acid.

  • Infusion Conditions:

    • Method: Direct infusion via syringe pump.

    • Flow Rate: 5-10 µL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Drying Gas: Nitrogen at a flow of 8-10 L/min and temperature of 300-350°C.

    • MS1 Scan: Acquire a full scan spectrum from m/z 100-300 to identify the [M+H]⁺ ion at m/z 213/215.

    • MS2 (MS/MS) Scan: Select the [M+H]⁺ ion as the precursor and apply varying collision energies (e.g., 10-40 eV) to observe the fragmentation pattern, particularly the loss of HBr.

Conclusion

The mass spectrometric analysis of 2,3-dihydrobenzofuran-5-ylmethyl bromide is best approached using a combination of techniques. Electron Ionization provides a rich fragmentation pattern ideal for structural confirmation, highlighted by the characteristic loss of the bromine radical to form a stable benzylic cation (m/z 133) as the base peak. Electrospray Ionization coupled with tandem mass spectrometry is superior for unambiguous molecular weight determination ([M+H]⁺ at m/z 213/215) and for probing specific fragmentation pathways through controlled collision-induced dissociation, which is dominated by the neutral loss of HBr.

By leveraging the strengths of both hard and soft ionization techniques, researchers can achieve a comprehensive and trustworthy characterization of this important chemical entity, ensuring the integrity of their synthetic and developmental workflows.

References

  • Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816. [Link]

  • de Souza, J. R. A., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-46. [Link]

  • PubMed. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. J Mass Spectrom. [Link]

  • ResearchGate. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Request PDF. [Link]

  • Journal of the Chemical Society A. (1969). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part V. RSC Publishing. [Link]

  • General Fragmentation Modes. (n.d.). PDF Document. [Link]

  • Saeed, A., et al. (2014). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PMC. [Link]

  • NIST WebBook. (n.d.). Benzene, (bromomethyl)-. NIST. [Link]

  • Illustrated Glossary of Organic Chemistry. (n.d.). Fragment ion. UCLA Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

Sources

Comparative

Analytical Comparison Guide: IR Spectroscopy of 5-(Bromomethyl)-2,3-dihydrobenzofuran vs. Structural Alternatives

Executive Summary As a Senior Application Scientist, I frequently evaluate synthetic intermediates for pharmaceutical development. 5-(Bromomethyl)-2,3-dihydrobenzofuran (CAS: 196598-26-2)[1] is a highly reactive alkylati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate synthetic intermediates for pharmaceutical development. 5-(Bromomethyl)-2,3-dihydrobenzofuran (CAS: 196598-26-2)[1] is a highly reactive alkylating agent utilized in the synthesis of muscarinic M3 selective antagonists like [2] and various melatonin receptor agonists.

Accurate spectral characterization is critical to distinguish this brominated intermediate from its chlorinated analog, 5-(chloromethyl)-2,3-dihydrobenzofuran, and the unsubstituted core, [3]. This guide provides an objective comparison of their infrared (IR) absorption bands, details the mechanistic causality behind their spectral differences, and outlines a self-validating Attenuated Total Reflectance (ATR) FTIR protocol.

Comparative IR Spectroscopy Analysis

To accurately identify these compounds during a synthetic workflow, analysts must look beyond the basic ether linkages and focus on the diagnostic shifts caused by halogen substitution and aromatic ring patterns. Below is a consolidated comparison of the primary IR absorption bands.

Quantitative Spectral Comparison
Functional Group / Vibration5-(Bromomethyl)-2,3-dihydrobenzofuran5-(Chloromethyl)-2,3-dihydrobenzofuran2,3-Dihydrobenzofuran (Core)
C-O-C Asymmetric Stretch ~1245 cm⁻¹~1245 cm⁻¹~1240 cm⁻¹
Aromatic C=C Stretch ~1610, 1495 cm⁻¹~1610, 1495 cm⁻¹~1600, 1490 cm⁻¹
Aliphatic C-H Stretch 2960–2850 cm⁻¹2960–2850 cm⁻¹2950–2850 cm⁻¹
Aromatic C-H OOP Bending ~880, 820 cm⁻¹~880, 820 cm⁻¹~740 cm⁻¹
Carbon-Halogen (C-X) Stretch ~560 cm⁻¹ (C-Br) ~710 cm⁻¹ (C-Cl) N/A
Expertise & Experience: Causality Behind Spectral Shifts

Understanding the why behind these values prevents misinterpretation of complex spectra:

  • Halogen Substitution (Hooke's Law): The most critical differentiator is the C-X stretching region. The C-Cl bond in the chloromethyl derivative absorbs at ~710 cm⁻¹. In contrast, the C-Br bond in 5-(bromomethyl)-2,3-dihydrobenzofuran absorbs much lower, at ~560 cm⁻¹. According to Hooke's Law, vibrational frequency is inversely proportional to the square root of the reduced mass of the bonded atoms. Because bromine (atomic mass ~80) is significantly heavier than chlorine (~35.5), the C-Br bond oscillates at a lower frequency.

  • Aromatic Out-of-Plane (OOP) Bending: The unsubstituted [4] is a 1,2-disubstituted (ortho) benzene ring, yielding a strong OOP bending band at ~740 cm⁻¹ due to four adjacent hydrogen atoms. When substituted at the C5 position to create the bromomethyl derivative, the ring becomes 1,2,4-trisubstituted. This splits the OOP bending into two distinct bands: ~820 cm⁻¹ (two adjacent hydrogens at C6, C7) and ~880 cm⁻¹ (an isolated hydrogen at C4). Observing this shift is absolute proof that substitution occurred specifically at the 5-position[5].

Mechanistic Insights into Halogen Substitution

The following diagram maps the logical relationship between halogen selection and the resulting infrared stretching frequencies, driven by atomic mass and electronegativity.

Halogen_Effect Root Halogen Substitution at C5 Position Sub1 Chloromethyl (-CH₂Cl) Root->Sub1 Sub2 Bromomethyl (-CH₂Br) Root->Sub2 Eff1 Lower Reduced Mass Stronger Dipole Moment Sub1->Eff1 Eff2 Higher Reduced Mass Weaker Bond Force Constant Sub2->Eff2 Res1 C-Cl Stretch ~710 cm⁻¹ Eff1->Res1 Res2 C-Br Stretch ~560 cm⁻¹ Eff2->Res2

Caption: Mechanistic effect of halogen substitution on infrared stretching frequencies.

Experimental Workflow: Self-Validating High-Resolution ATR-FTIR

To ensure maximum trustworthiness, the following ATR-FTIR protocol is designed as a self-validating system . It includes built-in checks to prevent false positives caused by instrument drift, environmental contamination, or improper data processing.

FTIR_Workflow A System Validation (Polystyrene Standard) B Background Collection (Air) A->B C ATR Sample Application (Neat) B->C D Spectrum Acquisition (32 Scans, 4 cm⁻¹) C->D E Data Processing (ATR Correction) D->E

Caption: Self-validating ATR-FTIR experimental workflow for liquid benzofuran derivatives.

Step-by-Step Methodology

Step 1: Instrument Calibration & Verification (Self-Validation Check 1)

  • Action: Before analyzing the benzofuran derivative, run a standard polystyrene calibration film.

  • Causality: Verify that the sharp aromatic C=C peak appears exactly at 1601.2 cm⁻¹ (±0.5 cm⁻¹). This confirms the interferometer's HeNe laser is correctly calibrated, ensuring the exactness of the ~560 cm⁻¹ C-Br measurement.

Step 2: Background Collection

  • Action: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Self-Validation Check 2: Inspect the background for the CO₂ asymmetric stretch at 2350 cm⁻¹. Consistent CO₂ levels confirm the purge gas environment is stable, preventing negative peaks in the final spectrum.

Step 3: Sample Application

  • Action: Apply 1-2 drops of the neat 5-(bromomethyl)-2,3-dihydrobenzofuran liquid directly onto the ATR crystal.

  • Causality: Ensure complete coverage of the crystal without air bubbles. Air gaps alter the refractive index interface, leading to poor signal-to-noise ratios and distorted peak intensities.

Step 4: Spectrum Acquisition

  • Action: Acquire the sample spectrum using 32 co-added scans at 4 cm⁻¹ resolution. The software will automatically ratio the sample single-beam against the background.

Step 5: Data Processing & ATR Correction

  • Action: Apply an ATR correction algorithm to the raw spectrum.

  • Causality: The depth of penetration of the IR beam in an ATR setup is wavelength-dependent (it penetrates deeper at lower wavenumbers). Without this correction, the C-Br peak at 560 cm⁻¹ will appear artificially intense compared to the C-H stretching peaks at 2900 cm⁻¹. ATR correction normalizes the data to match standard transmission spectra.

Step 6: Final Moisture Validation (Self-Validation Check 3)

  • Action: Review the 3600–3200 cm⁻¹ region.

  • Causality: Because 5-(bromomethyl)-2,3-dihydrobenzofuran lacks hydroxyl or amine groups, this region should be completely flat. Any broad absorption here indicates moisture contamination in the sample or incomplete background subtraction, requiring the sample to be dried over molecular sieves before re-analysis.

References

  • LookChem - 5-bromomethyl-2,3-dihydrobenzofuran CAS NO.196598-26-2 -[Link]

  • PubChem - Dihydrobenzofuran | C8H8O | CID 10329 -[Link]

  • NIST Chemistry WebBook - Benzofuran, 2,3-dihydro- -[Link]

  • SciELO South Africa - Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones -[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Benzofuran, 5-(bromomethyl)-2,3-dihydro-

Comprehensive Safety and Operational Guide for Handling 5-(Bromomethyl)-2,3-dihydrobenzofuran As an intermediate frequently utilized in the synthesis of complex tricyclic compounds and melatonin receptor agonists[1], 5-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 5-(Bromomethyl)-2,3-dihydrobenzofuran

As an intermediate frequently utilized in the synthesis of complex tricyclic compounds and melatonin receptor agonists[1], 5-(Bromomethyl)-2,3-dihydrobenzofuran (CAS: 196598-26-2) requires stringent handling protocols. This guide provides drug development professionals and laboratory scientists with field-proven, mechanistic-based safety and operational procedures to ensure both personnel protection and experimental integrity.

Mechanistic Hazard Profile & Causality

To handle a chemical safely, one must understand why it is hazardous. 5-(Bromomethyl)-2,3-dihydrobenzofuran features a highly electrophilic benzylic bromide moiety.

  • Alkylation Hazard: The bromomethyl group undergoes rapid bimolecular nucleophilic substitution ( SN​2 ) reactions. If exposed to biological tissue, it acts as a potent alkylating agent, covalently modifying nucleophilic residues such as the sulfhydryl groups of cysteine, primary amines of lysine, and nitrogenous bases in DNA. This mechanism is the root cause of its classification as a severe irritant, lachrymator (tear gas), and potential genotoxin[1].

  • Hydrolysis & Outgassing: Upon exposure to ambient moisture, the benzylic bromide slowly hydrolyzes, releasing hydrobromic acid (HBr) gas. HBr is highly corrosive to the respiratory tract and eyes, triggering GHS hazard statements H302 (Harmful if swallowed) and H319 (Causes serious eye irritation)[2].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling reactive benzylic halides. The following PPE matrix is designed to interrupt the specific exposure pathways of 5-(bromomethyl)-2,3-dihydrobenzofuran.

Protection CategoryRecommended EquipmentMechanistic Causality & Specification
Hand Protection Double-layered Nitrile or Butyl RubberBenzylic bromides rapidly permeate standard latex. Double-gloving provides a fail-safe against solvent-assisted permeation (e.g., if dissolved in DCM or DMF).
Eye/Face Protection Chemical Splash Goggles & Face ShieldPrevents severe corneal alkylation and protects against lachrymatory vapors and corrosive HBr outgassing.
Body Protection Nomex Lab Coat & Neoprene ApronPrevents transdermal absorption and covalent modification of epidermal proteins in the event of a splash.
Respiratory Fume Hood (80-120 fpm face velocity)Captures volatile electrophilic vapors and prevents inhalation of alkylating agents into the mucosal lining of the lungs.

Operational Workflow & Decontamination Methodology

Every protocol involving reactive electrophiles must be a self-validating system—meaning the procedure itself inherently neutralizes the risk before the waste leaves the hood.

Quantitative Quenching Data

Before beginning the experiment, prepare the necessary quenching reagents. We utilize Sodium Thiosulfate ( Na2​S2​O3​ ) because the thiosulfate ion ( S2​O32−​ ) is a highly nucleophilic, non-toxic species that rapidly attacks the bromomethyl carbon, displacing the bromide ion to form a benign, water-soluble Bunte salt.

ReagentFunctionMolar EquivalentReaction TimeByproduct Profile
5-(Bromomethyl)-2,3-dihydrobenzofuranTarget Electrophile1.0 eqN/AN/A
Sodium Thiosulfate ( Na2​S2​O3​ )Primary Quencher2.5 - 3.0 eq1 - 2 hoursWater-soluble Bunte salt, NaBr
EthanolamineAlternative Quencher2.0 - 5.0 eq2 - 4 hoursSecondary/Tertiary amines, HBr
Step-by-Step Methodology: Safe Handling and In-Situ Quenching

Phase 1: Pre-Weighing and Transfer

  • Purge and Prepare: Ensure the fume hood is clear of strong bases and incompatible nucleophiles. Establish a nitrogen or argon line to maintain an inert atmosphere, preventing moisture-induced HBr generation.

  • Weighing: Tare a sealed vial on the balance. Transfer the 5-(bromomethyl)-2,3-dihydrobenzofuran into the vial exclusively inside the fume hood using a dedicated, static-free spatula. Seal the vial before moving it out of the hood if your analytical balance is external.

  • Solvent Addition: Dissolve the reagent in an anhydrous, non-nucleophilic solvent (e.g., dichloromethane or anhydrous THF) via syringe transfer through a septum to maintain a closed system.

Phase 2: Reaction Execution 4. Controlled Addition: Add the reagent dropwise to the main reaction mixture using a syringe pump. Because the SN​2 alkylation process is highly exothermic, maintain the reaction vessel in an ice bath (0°C) during the addition phase to prevent thermal runaway and volatilization. 5. Monitoring: Monitor the reaction via TLC or LC-MS until the bromomethyl starting material is fully consumed.

Phase 3: Decontamination and Disposal 6. Quench Preparation: Prepare a 1M aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ). 7. Neutralization: Cool the reaction mixture (or any contaminated glassware) to 0°C. Slowly add 3.0 molar equivalents of the 1M Na2​S2​O3​ solution per equivalent of unreacted benzylic bromide. 8. Bunte Salt Formation: Stir vigorously for 2 hours at room temperature to ensure complete consumption of the alkylating agent. 9. Phase Separation: Transfer the biphasic mixture to a separatory funnel. Separate the aqueous layer (containing the neutralized Bunte salt) from the organic layer. 10. Waste Segregation: Dispose of the organic layer in a clearly labeled "Halogenated Organic Waste" container. The aqueous layer can typically be routed to standard aqueous waste streams, pending local EHS regulations.

Workflow Visualization

G Start Pre-Operation: Verify Hood & PPE Weighing Weighing & Transfer (Fume Hood) Start->Weighing Proceed Reaction Reaction Execution (Inert Atmosphere) Weighing->Reaction Transfer Spill Spill Event Weighing->Spill Accident Quench In-Situ Quenching (Sodium Thiosulfate) Reaction->Quench Completion Reaction->Spill Accident Waste Halogenated Waste Segregation Quench->Waste Dispose Evacuate Evacuate & Contain Spill->Evacuate Immediate Action

Operational workflow and emergency response pathways for handling benzylic bromides.

References

  • Chemicalbridge. "5-(Bromomethyl)-2,3-dihydrobenzofuran (CAS: 196598-26-2) Safety Data". Chemicalbridge.2

  • Google Patents. "US6034239A - Tricyclic compounds, their production and use". United States Patent and Trademark Office. 1

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzofuran, 5-(bromomethyl)-2,3-dihydro-
Reactant of Route 2
Reactant of Route 2
Benzofuran, 5-(bromomethyl)-2,3-dihydro-
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